4-O-p-Coumaroylquinic acid
Beschreibung
4-p-Coumaroylquinic acid has been reported in Camellia sinensis, Prunus cerasus, and other organisms with data available.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
93451-44-6 |
|---|---|
Molekularformel |
C16H18O8 |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1 |
InChI-Schlüssel |
XWRHBGVVCOSNKO-OPGYGNEESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Plant Sources of 4-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the hydroxycinnamic acid derivative class. Structurally, it is an ester formed from the condensation of the carboxy group of p-coumaric acid with the 4-hydroxy group of (-)-quinic acid.[1] This compound is a member of the broader category of chlorogenic acids and is found in a variety of plant sources, including common fruits and vegetables. Possessing notable antioxidant, anti-inflammatory, and antimicrobial properties, this compound has garnered significant attention within the pharmaceutical and nutraceutical industries for its potential therapeutic applications. This document provides a comprehensive overview of its natural plant sources, biosynthesis, and the experimental protocols for its extraction, isolation, and quantification.
Natural Plant Sources and Quantitative Data
This compound is distributed across a wide range of plant families. It is particularly abundant in pome and stone fruits, as well as in other plants and beverages like coffee.[2] The concentration of this compound can vary significantly depending on the plant species, cultivar, part of the plant, and processing methods. The following table summarizes the known plant sources and available quantitative data.
| Plant Species (Scientific Name) | Plant Family | Plant Part / Product | Concentration of this compound |
| Malus domestica (Apple) | Rosaceae | Juice | Present; concentration varies by cultivar and processing. Found in ciders made with Saccharomyces cerevisiae.[3] |
| Pyrus communis (Pear) | Rosaceae | Fruit | Identified as a potential biomarker for consumption.[4] |
| Prunus armeniaca (Apricot) | Rosaceae | Fruit | Identified as a potential biomarker for consumption.[2][4] |
| Prunus avium (Sweet Cherry) | Rosaceae | Fruit | Identified as a potential biomarker for consumption.[2][4] |
| Prunus cerasus (Sour Cherry) | Rosaceae | Fruit | Found in the fruit.[2] |
| Prunus domestica (Plum) | Rosaceae | Fruit | Found in the fruit.[2] |
| Prunus persica (Peach) | Rosaceae | Fruit | Found in the fruit.[2] |
| Eriobotrya japonica (Loquat) | Rosaceae | Fruit | Identified as a potential biomarker for consumption.[5] |
| Ribes uva-crispa (Gooseberry) | Grossulariaceae | Fruit | Identified as a potential biomarker for consumption.[2][4] |
| Artemisia capillaris | Asteraceae | Whole Plant | Listed as a known source organism.[2] |
| Camellia sinensis (Tea) | Theaceae | Leaves | Listed as a known source organism.[2] |
| Viburnum dilatatum | Adoxaceae | Whole Plant | Listed as a known source organism.[2] |
| Onobrychis viciifolia (Sainfoin) | Fabaceae | Forage Legume | Identified and quantified in the plant.[2] |
| Coffea sp. (Coffee) | Rubiaceae | Beans | Commonly found in coffee. |
| Apple Cider | - | Beverage | Higher concentrations found in ciders fermented with S. cerevisiae compared to S. pombe.[3] |
| KBT (Kudingcha Bitter Tea) | - | Beverage | Identified as an astringent contributing compound, with concentrations ranging from 40.20 ± 0.15 to 65.53 ± 0.22 µM in various grades.[6] |
| HBAV (Honey Black Vinegar) | - | Beverage | Content level reported as 13.5 mg in 100 mL.[6] |
Biosynthesis of this compound
The biosynthesis of this compound in plants occurs via the phenylpropanoid pathway. This metabolic route is responsible for the synthesis of a wide array of phenolic compounds. The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This activated intermediate can then be esterified with quinic acid, a reaction catalyzed by a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) enzyme, to form various p-coumaroylquinic acid isomers, including the 4-O- derivative.
Caption: The phenylpropanoid pathway leading to this compound.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of Phenolic Compounds
The objective of the extraction protocol is to efficiently remove phenolic compounds, including this compound, from the plant matrix while minimizing their degradation.
Methodology:
-
Sample Preparation: Fresh plant material is washed, dried, and ground into a fine powder to increase the surface area for solvent contact. Lyophilization (freeze-drying) is often preferred to prevent thermal degradation of target compounds.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol (B129727) or aqueous methanol is commonly used due to its effectiveness in dissolving phenolic compounds.[7] The extraction can be performed using methods such as maceration, sonication, or Soxhlet extraction.[7] For some matrices, alkaline hydrolysis (e.g., with 2M NaOH) can be employed to release ester-bound phenolic acids.[8]
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.
-
Liquid-Liquid Partitioning (Optional): The concentrated crude extract can be re-dissolved in water and partitioned with a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate) to separate compounds based on their polarity and remove interfering substances like lipids and chlorophyll.
Caption: General workflow for the extraction of phenolic compounds from plant material.
Isolation by Semi-Preparative HPLC
Following crude extraction, semi-preparative High-Performance Liquid Chromatography (HPLC) is a robust technique for isolating this compound in a highly pure form.[6]
Methodology:
-
Sample Preparation: The crude or partially purified extract is dissolved in a small volume of the initial mobile phase and filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic System: A semi-preparative HPLC system equipped with a suitable column (e.g., C18) is used. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Method Development: An analytical scale HPLC method is first developed to determine the retention time of this compound. This method is then scaled up for the semi-preparative system.
-
Fraction Collection: The extract is injected onto the column. The eluent is monitored by a UV detector at a wavelength where p-coumaroyl derivatives absorb strongly (around 310-325 nm). The fraction corresponding to the peak of this compound is collected.
-
Purity Analysis: The purity of the collected fraction is confirmed using analytical HPLC and its structure is verified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Caption: Workflow for the isolation of this compound via semi-preparative HPLC.
Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or MS detector is the most common and reliable method for the quantitative analysis of this compound in plant extracts.
Methodology:
-
Standard Preparation: A stock solution of a pure this compound standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and placed in an HPLC vial.
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) as solvent A and an organic solvent like methanol or acetonitrile as solvent B.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection is performed at the maximum absorbance wavelength for the compound (around 310 nm).[7]
-
-
Analysis and Calculation:
-
The calibration standards are injected to generate a calibration curve (peak area vs. concentration).
-
The plant extract sample is then injected.
-
The peak corresponding to this compound is identified by comparing its retention time with that of the pure standard.
-
The concentration of the compound in the extract is calculated by interpolating its peak area on the calibration curve.
-
Conclusion
This compound is a widely distributed natural product with significant potential for health applications. Pome and stone fruits, such as apples, pears, and cherries, represent major dietary sources. Standard phytochemical methods, centered around solvent extraction followed by chromatographic separation and analysis, are well-established for the effective isolation and quantification of this compound. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study and development of natural products.
References
- 1. CHEBI:1945 [ebi.ac.uk]
- 2. CNP0162881.1 - COCONUT [coconut.naturalproducts.net]
- 3. 3-O-p-Coumaroylquinic acid | CAS:5746-55-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Human Metabolome Database: Showing metabocard for 4-p-Coumaroylquinic acid (HMDB0301710) [hmdb.ca]
- 5. Showing Compound this compound (FDB001849) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Extraction of p-coumaric acid from agricultural residues and separation using ‘sugaring out’ | Semantic Scholar [semanticscholar.org]
The Biosynthesis of 4-O-p-Coumaroylquinic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-O-p-coumaroylquinic acid in plants. It is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular mechanisms underpinning the synthesis of this significant plant secondary metabolite. This document details the core enzymatic steps, presents quantitative kinetic data, and offers detailed experimental protocols for key enzyme assays. Visual diagrams generated using the DOT language are included to elucidate the metabolic pathway and experimental workflows, adhering to stringent visualization standards for clarity and precision.
Introduction
Hydroxycinnamoyl-quinic acids (HCQAs) are a class of polyphenolic compounds widely distributed in the plant kingdom, formed through the esterification of a hydroxycinnamic acid with quinic acid. Among these, this compound is a specific isomer with documented biological activities, making its biosynthetic pathway a subject of significant interest for metabolic engineering and pharmaceutical applications. This guide focuses on the enzymatic reactions leading to the formation of this compound, from the general phenylpropanoid pathway to the specific acylation of quinic acid.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. The initial steps involve the conversion of the aromatic amino acid L-phenylalanine to the activated hydroxycinnamic acid ester, p-coumaroyl-CoA.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, marking the entry point into the phenylpropanoid pathway.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[2] This molecule serves as a critical branch-point intermediate for various metabolic pathways, including flavonoid and lignin (B12514952) biosynthesis.
The final and most specific step in the formation of p-coumaroylquinic acids is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid. This reaction is catalyzed by a member of the BAHD acyltransferase family.
-
Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): HCT is a key enzyme that catalyzes the esterification of p-coumaroyl-CoA with either shikimic acid or quinic acid.[3][4][5] While HCT has been shown to utilize both acceptor molecules, the regioselectivity of this acylation, which determines the specific hydroxyl group on the quinic acid that is esterified, can vary between different plant species and enzyme isoforms. The formation of 5-O-caffeoylquinic acid (chlorogenic acid) is often a major product, but the synthesis of other isomers, including this compound, is also possible. The precise enzyme and genetic determinants responsible for the specific synthesis of the 4-O- isomer are still an active area of research.
Below is a DOT language representation of the biosynthetic pathway.
Figure 1: Biosynthetic pathway of this compound.
Quantitative Data
The catalytic efficiency of HCT can vary depending on the plant source and the specific substrates. The following table summarizes key kinetic parameters for HCT from Brachypodium distachyon and Arabidopsis thaliana. While these data represent the "forward reaction" with shikimate, they provide an indication of the enzyme's general activity with hydroxycinnamoyl-CoAs. Specific kinetic data for the formation of this compound are limited in the literature.
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) | Reference |
| Brachypodium distachyon HCT1 | p-Coumaroyl-CoA | 15.1 ± 1.1 | 1.8 ± 0.0 | 1.2 x 105 | [6] |
| Brachypodium distachyon HCT2 | p-Coumaroyl-CoA | 55.2 ± 1.7 | 1.1 ± 0.0 | 2.0 x 104 | [6] |
| Arabidopsis thaliana HCT | p-Coumaroyl-CoA | 9.7 ± 0.6 | 0.9 ± 0.0 | 9.3 x 104 | [6] |
Experimental Protocols
Protein Extraction from Plant Tissue
This protocol is adapted for the extraction of active HCT from plant tissues, such as xylem.[7]
-
Harvest fresh plant tissue (e.g., scraped xylem) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the ground tissue into a pre-cooled 2-ml microcentrifuge tube.
-
Add 1 ml of ice-cold protein extraction buffer (100 mM Tris-HCl pH 7.5, 10 mM DTT, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), 1 mM PMSF).
-
Vortex thoroughly and incubate on ice for 1 hour, with intermittent vortexing every 10-15 minutes.
-
Centrifuge the extract at 20,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-cooled tube.
-
Determine the protein concentration using the Bradford assay with bovine serum albumin (BSA) as a standard.
HCT Enzyme Assay
This assay measures the formation of p-coumaroylquinic acid from p-coumaroyl-CoA and quinic acid.[7][8]
-
Prepare a reaction mixture in a 1.5-ml microcentrifuge tube containing:
-
100 mM Tris-HCl, pH 7.0
-
1 mM DTT
-
2 mM quinic acid
-
100 µM p-coumaroyl-CoA
-
10-20 µg of total protein extract
-
Nuclease-free water to a final volume of 50 µl.
-
-
As a negative control, prepare an identical reaction mixture using protein extract that has been boiled for 10 minutes to denature the enzymes.
-
Initiate the reaction by adding the protein extract.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 5 µl of 2 M HCl.
-
Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube for analysis.
Product Analysis by UPLC-MS
The reaction products are analyzed and quantified by Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the substrate and product.
-
Flow Rate: 0.3 ml/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific mass-to-charge ratio (m/z) of this compound and its fragments.
-
-
Quantification:
-
Generate a standard curve using chemically synthesized and purified this compound.
-
Calculate the amount of product formed in the enzymatic reaction based on the standard curve.
-
The following DOT language script illustrates the experimental workflow.
Figure 2: Experimental workflow for HCT enzyme assay.
Conclusion
The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, culminating in the acylation of quinic acid by a hydroxycinnamoyl-CoA transferase. While the general enzymatic steps are well-established, further research is required to fully elucidate the specific enzymes and regulatory mechanisms that control the regioselective synthesis of the 4-O- isomer in different plant species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 3. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-O-p-Coumaroylquinic Acid: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-p-Coumaroylquinic acid is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid ester family. It is an isomer of the more commonly known chlorogenic acid, where the p-coumaroyl group is esterified at the 4-position of the quinic acid moiety. This compound is found in various plant sources, including fruits like apples and loquats, and has garnered significant interest for its potential therapeutic applications, including antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to support research and development efforts in the pharmaceutical and nutraceutical industries.
Chemical and Physical Properties
This compound is a solid at room temperature with a relatively high boiling point and density. It is slightly soluble in water and is considered a weakly acidic compound.[1]
| Property | Value | Source |
| IUPAC Name | (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid | [3] |
| Chemical Formula | C₁₆H₁₈O₈ | |
| Molecular Weight | 338.31 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 641.9 °C (predicted) | |
| Density | 1.55 g/cm³ (predicted) | |
| Water Solubility | 3.54 g/L (predicted) | |
| pKa (Strongest Acidic) | 3.4 (predicted) | |
| Melting Point | 215-218°C (for 5-O-p-Coumaroylquinic acid isomer) | [] |
| Storage Temperature | 2-8°C |
Spectral Data
Mass Spectrometry
Mass spectrometry data is crucial for the identification and quantification of this compound. In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is observed at m/z 337. Key fragment ions are typically observed at m/z 191 (quinic acid) and 163 (p-coumaric acid).
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound exhibits an absorption maximum (λmax) around 313 nm, which is characteristic of the p-coumaroyl moiety.
NMR Spectroscopy
¹H NMR (CD₃OD, 500 MHz): δ 7.57 (2H, d, J = 8.6 Hz, Ar-H), 6.80 (2H, d, J = 8.6 Hz, Ar-H), 7.62 (1H, d, J = 15.9 Hz, CH=CH), 6.35 (1H, d, J = 15.9 Hz, CH=CH), 5.38 (1H, m, H-4), 4.18 (1H, m, H-3), 3.82 (1H, m, H-5), 2.20-2.05 (4H, m, H-2, H-6).
¹³C NMR (Predicted): Due to the limited availability of experimental ¹³C NMR data for the specific 4-O isomer, predicted values are often utilized for structural confirmation.
Infrared (IR) Spectroscopy
-
Broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups around 3600-3200 cm⁻¹.
-
C=O stretching from the ester and carboxylic acid groups around 1730-1690 cm⁻¹.
-
C=C stretching from the aromatic ring and the alkene group around 1650-1450 cm⁻¹.
-
C-O stretching from the ester and alcohol groups around 1300-1000 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the esterification of a protected quinic acid derivative with p-coumaric acid. A detailed protocol is outlined by Angelis et al. (2016). The general workflow is as follows:
Key Steps:
-
Protection: The hydroxyl groups of (-)-quinic acid at positions 1, 3, and 5 are protected to ensure selective esterification at the C-4 hydroxyl group.
-
Activation: The carboxylic acid of p-coumaric acid is activated, for example, by converting it to an acid chloride, to facilitate the esterification reaction.
-
Esterification: The protected quinic acid is reacted with the activated p-coumaric acid in the presence of a suitable base and solvent.
-
Deprotection: The protecting groups are removed to yield the final product, this compound. Purification is typically achieved using chromatographic techniques such as HPLC.
Isolation from Natural Sources (e.g., Apple Peels)
This compound can be isolated from various plant materials. The following is a general protocol for its extraction and purification from apple peels:
Detailed Steps:
-
Extraction: Dried and powdered apple peels are extracted with a suitable solvent, typically an ethanol/water mixture, using methods such as maceration, sonication, or Soxhlet extraction.[5]
-
Filtration and Concentration: The crude extract is filtered to remove solid plant material and then concentrated under reduced pressure to remove the solvent.
-
Preliminary Purification: The concentrated extract is subjected to column chromatography, for example, using a Diaion HP-20 resin, to separate major classes of compounds.
-
Final Purification: The fraction containing this compound is further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[3]
Biological Activity and Signaling Pathways
This compound exhibits notable antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.
Antioxidant Activity: Keap1-Nrf2 Pathway
The antioxidant effects of many phenolic compounds, including coumaroylquinic acids, are linked to the activation of the Keap1-Nrf2 pathway. This pathway is a central regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. Oxidative stress or the presence of activators like this compound can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of various antioxidant and cytoprotective genes.[6][7]
Anti-inflammatory Activity: NF-κB and MAPK Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response.
Inflammatory stimuli activate signaling cascades that lead to the activation of the IKK complex and the MAPK pathway. Activated IKK phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes. The MAPK pathway also contributes to the inflammatory response. This compound is thought to exert its anti-inflammatory effects by inhibiting the activation of both the IKK complex and key components of the MAPK cascade (ERK, JNK, and p38), thereby suppressing the production of inflammatory mediators.[8]
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This technical guide has summarized its key physical and chemical characteristics, provided detailed experimental protocols for its synthesis and isolation, and elucidated its mechanisms of action through the Keap1-Nrf2, NF-κB, and MAPK signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents from natural sources. Further investigation into the specific pharmacological profile and clinical efficacy of this compound is warranted.
References
- 1. Showing Compound this compound (FDB001849) - FooDB [foodb.ca]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
A Technical Guide to the Biological Activities of p-Coumaroylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the biological activities associated with the isomers of p-coumaroylquinic acid (pCQA). As esters formed between p-coumaric acid and quinic acid, these compounds are prevalent secondary metabolites in a wide variety of plants. The position of the p-coumaroyl group on the quinic acid ring results in different isomers, most commonly 3-p-coumaroylquinic acid (3-pCQA), 4-p-coumaroylquinic acid (4-pCQA), and 5-p-coumaroylquinic acid (5-pCQA), each potentially possessing distinct physicochemical and biological properties. This guide synthesizes available data on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities, providing quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and development.
Antioxidant Activity
The antioxidant properties of pCQA isomers are fundamental to many of their other biological effects. This activity is largely attributed to the phenolic hydroxyl group on the p-coumaric acid moiety, which can donate a hydrogen atom to scavenge free radicals. Cumulative evidence suggests that the conjugation of p-coumaric acid may strengthen its biological activities.[1]
Quantitative Data: Antioxidant Capacity
Direct comparative studies on the antioxidant activities of all pCQA isomers are limited in the available literature. However, data for the parent compound, p-coumaric acid, and related conjugates provide a strong indication of their potential. A lower IC50 value indicates higher antioxidant potency.[2]
| Compound/Isomer | Assay | Result | Reference Compound | Result (Ref.) |
| p-Coumaric Acid | Lipid Peroxidation | 71.2% Inhibition @ 45 µg/mL | BHA | 66.8% Inhibition |
| BHT | 69.8% Inhibition | |||
| α-tocopherol | 64.5% Inhibition | |||
| p-Coumaric Acid | DPPH Scavenging | IC50: ~255.69 µg/mL | - | - |
| 4,5-di-p-trans-coumaroylquinic acid | DPPH Scavenging | Potent activity | - | - |
| 4,5-di-p-cis-coumaroylquinic acid | DPPH Scavenging | Potent activity | - | - |
Note: Data for specific mono-pCQA isomers are not consistently available across comparative studies. The activity of dicaffeoylquinic acids (diCQA), which are structurally related, is generally greater than monocaffeoylquinic acids, suggesting the number of phenolic groups is critical.[3] It is plausible that pCQA isomers exhibit potent antioxidant activity, potentially modulated by the esterification position.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
p-Coumaric acid has been shown to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective enzymes, such as Heme Oxygenase-1 (HO-1).
Caption: Nrf2-mediated antioxidant response pathway activated by pCQA.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common in vitro method to assess the radical scavenging capacity of pCQA isomers.[3]
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation : Prepare stock solutions of the pCQA isomers and a reference antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent. Create a series of dilutions to test a range of concentrations.
-
Assay Procedure :
-
In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.
-
Add the DPPH stock solution to each well to initiate the reaction.
-
For the control, mix the DPPH solution with the solvent used for the test compounds.
-
-
Incubation : Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at 517 nm using a microplate reader. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation : Calculate the percentage of scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
-
-
Data Analysis : Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[4]
Anti-inflammatory Activity
pCQA isomers are recognized for their potential to mitigate inflammatory responses. Their mechanisms often involve the inhibition of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and the modulation of central inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Effects
Quantitative data directly comparing the anti-inflammatory potency of pCQA isomers is scarce. The data below is for the parent p-coumaric acid or structurally related dicaffeoylquinic acid (diCQA) and serves as an indicator of potential activity.
| Compound/Isomer | Model / Cell Line | Assay / Endpoint | Dose / Concentration | Result |
| p-Coumaric Acid | Adjuvant-induced arthritis (rats) | TNF-α expression | 100 mg/kg | Significant decrease |
| p-Coumaric Acid | LPS-stimulated RAW 264.7 | NO, iNOS, COX-2, TNF-α, IL-1β | 10-100 µg/mL | Significant inhibition |
| 4,5-diCQA | Carrageenan-induced paw edema (rats) | Edema volume | 5, 10, 20 mg/kg (oral) | Dose-dependent suppression |
| 4,5-diCQA | LPS-stimulated RAW 264.7 | NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 | - | Significant inhibition |
Signaling Pathways: NF-κB and MAPK Inhibition
The anti-inflammatory effects of p-coumaric acid and its derivatives are primarily mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] These pathways are crucial for the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.
Caption: Inhibition of the NF-κB inflammatory pathway by pCQA isomers.
Caption: Inhibition of MAPK signaling pathways by pCQA isomers.
Experimental Protocols
This model is widely used to assess the acute anti-inflammatory activity of compounds.[6][7]
-
Animals : Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping : Animals are divided into several groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pCQA isomer.
-
Compound Administration : The pCQA isomers are administered (e.g., orally or intraperitoneally) at specified doses one hour before the induction of inflammation.
-
Induction of Edema : Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal.
-
Measurement of Paw Volume : Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis : The degree of swelling is calculated as the increase in paw volume. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory mediators in cultured macrophages.[8][9]
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Treatment : Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the pCQA isomer for a specific period (e.g., 1-2 hours).
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium. A control group without LPS stimulation is also maintained.
-
Incubation : The cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO) : The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 550 nm.
-
Measurement of Cytokines and Prostaglandins : Levels of TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2) in the supernatant can be quantified using specific ELISA kits.
-
Western Blot Analysis : Cell lysates can be analyzed by Western blotting to determine the expression levels of key proteins like iNOS and COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.
-
Data Analysis : The IC50 value for the inhibition of each inflammatory mediator is calculated from the dose-response curves.
Neuroprotective Activity
Phenolic compounds, including p-coumaric acid, have demonstrated neuroprotective effects in various models of neuronal damage, such as cerebral ischemia.[10] These effects are often linked to their antioxidant and anti-inflammatory properties, which combat the oxidative stress and inflammation that characterize ischemic injury.
Quantitative Data: Neuroprotective Effects in Cerebral Ischemia
The following data for p-coumaric acid in a Middle Cerebral Artery Occlusion (MCAO) model illustrates the potential neuroprotective capacity of its derivatives.[11][12]
| Parameter | Model | Treatment | Result vs. Ischemia Control |
| Malondialdehyde (MDA) | MCAO (rats) | p-Coumaric Acid (100 mg/kg) | Significant decrease |
| Superoxide Dismutase (SOD) | MCAO (rats) | p-Coumaric Acid (100 mg/kg) | Significant increase |
| Infarct Volume | MCAO (mice) | p-Coumaric Acid (100 mg/kg) | Significant reduction |
| Neuronal Death (Hippocampus) | MCAO (mice) | p-Coumaric Acid (100 mg/kg) | Significant reduction |
Workflow: In Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in an animal model of stroke.
Caption: Experimental workflow for an in vivo neuroprotection study.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a standard and widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.[12][13]
-
Animals and Anesthesia : Male rats or mice are anesthetized (e.g., with pentobarbital (B6593769) sodium). Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure :
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
The ECA is ligated and cut.
-
A temporary clip is placed on the ICA. A small incision is made in the CCA.
-
A silicone-coated monofilament is inserted through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood flow. Sham-operated animals undergo the same surgery without filament insertion.
-
Post-operative Care : After surgery, animals are monitored during recovery.
-
Evaluation of Neurological Deficit : At a set time post-reperfusion (e.g., 24 hours), neurological deficits are scored using a standardized scale (e.g., Bederson's scale).[14]
-
Infarct Volume Assessment :
-
Animals are sacrificed, and brains are rapidly removed and sectioned.
-
The brain slices are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 1-2%).
-
TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).
-
The unstained areas are quantified using image analysis software to calculate the total infarct volume.
-
-
Biochemical and Histological Analysis : Brain tissue from the ischemic penumbra can be collected for analysis of oxidative stress markers (MDA, SOD), inflammatory cytokines, and for histological staining (e.g., H&E, Nissl) to assess neuronal damage.[15]
Enzyme Inhibition
p-Coumaric acid and its derivatives have been investigated as inhibitors of various enzymes, particularly those involved in carbohydrate metabolism, such as α-glucosidase. Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose, which is a key strategy in managing type 2 diabetes.
Quantitative Data: Enzyme Inhibition
Direct comparative data for pCQA isomers is limited. The table below shows reported IC50 values for related compounds, indicating the potential for this class of molecules to act as enzyme inhibitors.
| Compound/Isomer | Target Enzyme | IC50 Value (µg/mL) | Reference Inhibitor | IC50 (Ref.) |
| Pinus sylvestris extract | α-Glucosidase | 27.07 ± 0.78 | - | - |
| Echium italicum extract | α-Amylase | 207.20 ± 2.58 | Acarbose | Comparable |
Note: The data presented is for plant extracts known to contain phenolic acids and serves to illustrate the potential of this class of compounds. Further studies are required to determine the specific inhibitory activity of individual pCQA isomers.
Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of pCQA isomers against α-glucosidase.
-
Reagent Preparation :
-
Prepare a phosphate (B84403) buffer solution (e.g., 100 mM, pH 6.8).
-
Prepare a stock solution of α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer (e.g., 1.0 U/mL).
-
Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 5 mM).
-
Prepare serial dilutions of the pCQA isomers and a reference inhibitor (e.g., acarbose).
-
-
Assay Procedure (96-well plate format) :
-
Add phosphate buffer to each well.
-
Add the test compound solution at various concentrations to the respective wells.
-
Add the α-glucosidase solution to each well.
-
-
Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Add the pNPG solution to each well to start the reaction.
-
Incubation : Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination : Stop the reaction by adding a solution of sodium carbonate (Na2CO3) (e.g., 0.2 M).
-
Measurement : Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of 4-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-p-Coumaroylquinic acid is a phenolic compound that, along with its derivatives, has garnered significant interest for its potential therapeutic applications. These compounds are widely distributed in various plant species. Emerging research has highlighted their potent antioxidant and anti-inflammatory activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound and related compounds, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Antioxidant Properties
The antioxidant activity of this compound and its analogs is primarily attributed to their ability to scavenge free radicals. This capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Quantitative Antioxidant Activity Data
The following table summarizes the antioxidant activity of related coumaroylquinic acid derivatives.
| Compound | Assay | IC50 / Activity | Reference |
| p-Coumaric acid | Iron Chelating Activity | 52.22% at 50 µg/mL | [1] |
| Methanol (B129727) extract of Macaranga hypoleuca (rich in phenolic compounds) | ABTS | IC50: 3.72 µg/mL | [2] |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | ABTS | IC50: 2.10 µg/mL | [2] |
| n-butanol fraction of Macaranga hypoleuca | ABTS | IC50: 3.21 µg/mL | [2] |
| Water fraction of Macaranga hypoleuca | ABTS | IC50: 3.19 µg/mL | [2] |
Experimental Protocols for Antioxidant Assays
This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[3][4]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[5]
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).[3][5]
-
The absorbance is measured at 517 nm using a spectrophotometer.[3][4]
-
Ascorbic acid is commonly used as a positive control.[6]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
References
A Comprehensive Technical Review on the Bioactivity of 4-O-p-Coumaroylquinic Acid
Introduction
4-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the hydroxycinnamic acid derivatives. It is an ester formed from p-coumaric acid and quinic acid.[1] Found in various plant sources such as fruits, vegetables, and coffee, this class of compounds has garnered attention for its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a detailed review of the available scientific literature on the bioactivity of this compound and its parent compound, p-coumaric acid. Due to the limited specific data on this compound, this review extrapolates potential bioactivities and mechanisms from studies on closely related compounds, providing a foundational resource for researchers, scientists, and professionals in drug development.
Chemical Structure
-
IUPAC Name: (1α,3R,4α,5R)-1,3,5-Trihydroxy-4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]cyclohexanecarboxylic acid[1]
-
Molecular Formula: C₁₆H₁₈O₈[1]
-
Molecular Weight: 338.31 g/mol [1]
Antioxidant Activity
The antioxidant properties of hydroxycinnamic acids are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them.[2] The presence of an unsaturated bond in the side chain is also considered vital for this activity.[2]
Quantitative Data
While specific quantitative antioxidant data for this compound is scarce in the reviewed literature, data from its parent compound, p-coumaric acid, and a related compound, 4-O-caffeoylquinic acid, provide valuable insights.
| Compound | Assay | IC50 / SC50 Value | Reference Compound | IC50 of Reference | Reference |
| p-Coumaric Acid | Lipid Peroxidation | 71.2% inhibition at 45 µg/mL | BHA, BHT, α-tocopherol, Ascorbic acid | 66.8%, 69.8%, 64.5%, 59.7% inhibition | [3] |
| 4-O-Caffeoylquinic Acid | DPPH Radical Scavenging | 11.41 ± 0.48 µg/mL | - | - | [4] |
BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
-
Reagent Preparation: A solution of DPPH in methanol (B129727) (e.g., 0.1 mmol L⁻¹) is prepared.[5]
-
Procedure:
-
Various concentrations of the test compound (this compound) are prepared in a suitable solvent (e.g., methanol).
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[5]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100.[6] The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS solution with an oxidizing agent like potassium persulfate. The resulting blue-green ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Procedure:
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound is mixed with the ABTS•+ solution.
-
The mixture is incubated at room temperature for a set time.
-
The decrease in absorbance is measured at approximately 734 nm.
-
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-O-p-Coumaroylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-p-Coumaroylquinic acid, a significant natural phenolic compound. The information presented herein is intended to support research and development efforts by providing detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry of this compound reveals a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 337. This corresponds to the molecular formula C₁₆H₁₈O₈. Tandem mass spectrometry (MS/MS) analysis of the parent ion at m/z 337 elicits a characteristic fragmentation pattern, which is crucial for its structural confirmation.
Key fragment ions observed in the MS/MS spectrum include:
-
m/z 191: This fragment corresponds to the deprotonated quinic acid moiety, resulting from the cleavage of the ester bond.
-
m/z 173: This ion is formed by the loss of a water molecule from the quinic acid fragment.
-
m/z 163: This fragment arises from the p-coumaroyl moiety.
This fragmentation pattern is instrumental in distinguishing this compound from its isomers.
| Ion Description | Observed m/z |
| [M-H]⁻ | 337 |
| [Quinic acid - H]⁻ | 191 |
| [Quinic acid - H - H₂O]⁻ | 173 |
| [p-Coumaroyl - H]⁻ | 163 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy. The following data has been reported for samples analyzed in methanol-d4 (B120146) (CD₃OD).
¹H NMR Data
The proton NMR spectrum of this compound exhibits characteristic signals for both the quinic acid and p-coumaroyl moieties. A key diagnostic signal for the 4-O-acylation is the downfield shift of the H-4 proton.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | m | ||
| H-3 | 4.32 | m | |
| H-4 | 4.81 | dd | |
| H-5 | 4.32 | m | |
| H-6 | m | ||
| H-7' (vinyl) | d | ||
| H-8' (vinyl) | d | ||
| H-2', H-6' (aromatic) | d | ||
| H-3', H-5' (aromatic) | d |
Note: Complete specific chemical shifts and coupling constants for all protons are not fully available in the reviewed literature. The overlapped signal at 4.32 ppm corresponds to both H-3 and H-5 protons.
¹³C NMR Data
The carbon-13 NMR spectrum provides further confirmation of the structure, with distinct resonances for the carbonyl, aromatic, vinyl, and quinic acid carbons.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (Quinic Acid) | |
| C-2 (Quinic Acid) | |
| C-3 (Quinic Acid) | |
| C-4 (Quinic Acid) | |
| C-5 (Quinic Acid) | |
| C-6 (Quinic Acid) | |
| C=O (Carboxyl) | |
| C=O (Ester) | |
| C-1' (Aromatic) | |
| C-2', C-6' (Aromatic) | |
| C-3', C-5' (Aromatic) | |
| C-4' (Aromatic) | |
| C-7' (Vinyl) | |
| C-8' (Vinyl) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following provides a general framework for the methodologies employed.
NMR Spectroscopy
Sample Preparation: Samples of this compound are typically dissolved in a deuterated solvent, most commonly methanol-d4 (CD₃OD), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition Parameters (General):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters (General):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
Mass Spectrometry (LC-MS)
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol (B129727) or a water/acetonitrile (B52724) mixture, often with the addition of a small amount of formic acid to promote ionization.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is commonly employed to achieve separation from other components.
-
Flow Rate: 0.2-0.5 mL/min.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is most effective for this class of compounds.
-
Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used for accurate mass measurements.
-
MS/MS Analysis: Collision-induced dissociation (CID) is used to generate fragment ions for structural confirmation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
Methodological & Application
Application Note: Quantification of 4-O-p-Coumaroylquinic Acid using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4-O-p-Coumaroylquinic acid. This method is applicable for the analysis of this compound in various sample matrices, particularly in plant extracts and other botanical preparations. The described protocol provides detailed procedures for sample preparation, instrument setup, and data analysis. All quantitative data from method validation are presented in clear, tabular formats for ease of interpretation and implementation in a laboratory setting.
Introduction
This compound is a significant phenolic compound found in a variety of plants and is known for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a comprehensive, step-by-step protocol for a validated HPLC-UV method, ensuring reliable and reproducible results.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol outlines a general procedure for the extraction of this compound from a solid plant matrix.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC-UV Analysis
Instrumentation and Conditions:
The following table summarizes the instrumental parameters for the HPLC-UV analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 325 nm |
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.3 |
| 5 | 76.8 |
| 10 | 152.5 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.2 |
| Correlation Coefficient (r²) | 0.9995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.25 |
| LOQ (S/N = 10) | 0.80 |
Precision
Precision was assessed by performing replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 50 | 0.9 | 1.5 |
Accuracy
The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample, and the recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 20 | 20.3 | 101.5 |
| 40 | 39.6 | 99.0 |
| Average Recovery | 99.5% |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow from sample preparation to HPLC-UV analysis.
Logical Relationship of Method Validation Parameters
The relationship between the core method validation parameters is illustrated below.
Caption: Interrelationship of key HPLC method validation parameters.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The detailed protocol and comprehensive validation data demonstrate the reliability of this method for routine analysis in research and quality control laboratories.
Application Notes and Protocols for the Extraction and Isolation of 4-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₈ | [3][4] |
| Molecular Weight | 338.31 g/mol | [3][4] |
| CAS Number | 53539-37-0 | [4] |
| Appearance | Solid | [1][4] |
| Boiling Point | 641.9 °C | [1][4] |
| Density | 1.55 g/cm³ | [1][4] |
| Storage Temperature | 2-8°C | [1][4] |
Extraction Protocols
The efficient extraction of 4-O-p-Coumaroylquinic acid from plant matrices is the primary step for its isolation. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.
Protocol 1: Maceration Extraction from Papaya Peel
This protocol is suitable for general laboratory-scale extraction.
Materials:
-
Fresh papaya peels
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Wash fresh papaya peels thoroughly with distilled water and pat dry. Chop the peels into small pieces.
-
Extraction: Weigh the prepared papaya peels and place them in a blender. Add methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Homogenization: Homogenize the mixture for 5-10 minutes at room temperature.
-
Maceration: Transfer the homogenate to a sealed container and allow it to macerate for 24 hours at room temperature, protected from light.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) from Apple Pomace
This method utilizes ultrasonic waves to enhance extraction efficiency and is suitable for obtaining higher yields in a shorter time.
Materials:
-
Dried apple pomace, ground to a fine powder
-
80% Ethanol (B145695) (v/v) in water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dry the apple pomace at 40-50°C in an oven and grind it into a fine powder.
-
Extraction: Weigh the powdered apple pomace and mix it with 80% ethanol at a solid-to-solvent ratio of 1:20 (w/v) in a suitable vessel.
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature below 45°C.
-
Storage: Store the concentrated crude extract at -20°C.
Isolation and Purification Protocols
Following extraction, a combination of chromatographic techniques is typically employed to isolate and purify this compound from the crude extract.
Protocol 3: Column Chromatography on Silica (B1680970) Gel
This protocol describes a preliminary purification step to fractionate the crude extract.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniformly packed column without air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1 v/v), then pure ethyl acetate, and finally mixtures of ethyl acetate and methanol.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol:water). Visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.
-
Concentration: Concentrate the pooled fractions to obtain a semi-purified extract.
Protocol 4: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the final purification of this compound to a high degree of purity.
Materials:
-
Semi-purified extract from column chromatography
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase composition and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 10% B
-
5-40 min: 10-40% B
-
40-45 min: 40-100% B
-
45-50 min: 100% B
-
50-55 min: 100-10% B
-
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 310 nm
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system with a standard if available.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvents from the pure fraction by lyophilization or rotary evaporation to obtain the purified this compound.
Quantitative Data Summary
| Plant Source | Extraction Method | Solvent | Yield of this compound | Reference |
| Apple Juice | Laccase Oxidation & Adsorber Resin | - | Not specified for this compound alone | [2] |
| Papaya Peel | Maceration | Methanol | Yields vary depending on papaya variety and extraction conditions. | [5] |
| Apple Pomace | Ultrasound-Assisted | 80% Ethanol | Quantitative data for specific isomers often not reported, but total phenolics are high. | [6] |
Note: Specific yield data for this compound is often not explicitly reported in the literature, which tends to focus on total phenolic content or classes of compounds.
Experimental Workflows
Caption: General workflow for the extraction of this compound.
Caption: Workflow for the isolation and purification of this compound.
Characterization
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An analytical C18 column with a gradient of acidified water and acetonitrile or methanol is commonly used. Detection is typically performed at around 310 nm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is often used, which will show a prominent ion at m/z 337 [M-H]⁻.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the isolated compound. The spectra should be compared with published data for this compound.
By following these detailed protocols, researchers can successfully extract, isolate, and purify this compound for further scientific investigation and potential drug development applications.
References
- 1. [PDF] Isolation and purification of plant secondary metabolites using column-chromatographic technique | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Process for Improving Polyphenols and Antioxidant Activity from Papaya Seeds (Carica papaya L.) Using Response Surface Methodology [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) for the Cleanup of 4-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-p-Coumaroylquinic acid is a hydroxycinnamic acid derivative found in various plant species, including papaya and Ilex paraguariensis (yerba mate).[1] As a member of the chlorogenic acid family, it is of increasing interest to researchers for its potential biological activities and as a biomarker.[1] Accurate quantification and isolation of this compound from complex matrices such as plant extracts are crucial for pharmacological, metabolic, and quality control studies. Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and concentration of analytes from complex samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.
This application note provides a detailed protocol for the solid-phase extraction of this compound from plant-derived extracts using reversed-phase C18 cartridges. The methodology is designed to effectively remove common interferences, such as sugars and highly polar compounds, to yield a purified fraction suitable for downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for the recovery of chlorogenic acid isomers, which are structurally similar to this compound, using a C18 SPE method. This data provides an expected performance benchmark for the presented protocol.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | RSD (%) |
| 5-O-Caffeoylquinic acid | Aqueous Plant Extract | C18 | 95.2 | 2.8 |
| 3,5-Dicaffeoylquinic acid | Aqueous Plant Extract | C18 | 93.8 | 3.1 |
| 4,5-Dicaffeoylquinic acid | Aqueous Plant Extract | C18 | 94.5 | 2.9 |
Note: Data is representative of the expected performance for chlorogenic acid isomers and is based on typical recovery rates for these compounds from plant extracts using C18 SPE.
Experimental Protocols
This section details the methodology for sample pretreatment and the subsequent solid-phase extraction procedure for the cleanup of this compound.
Sample Pretreatment
-
Extraction: Homogenize 1 gram of the plant material with 10 mL of 70% methanol (B129727) in a suitable container.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.
-
Acidification: Acidify the filtered extract to a pH of approximately 2-3 with formic acid. This step is crucial to ensure that the carboxylic acid moiety of the analyte is protonated, which enhances its retention on the reversed-phase sorbent.
Solid-Phase Extraction (SPE) Protocol
A standard reversed-phase SPE protocol using a C18 cartridge is outlined below.
Materials:
-
C18 SPE Cartridge (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid (or Trifluoroacetic Acid)
-
SPE Vacuum Manifold
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. This step solvates the C18 functional groups.
-
Ensure the sorbent bed does not go dry after this step.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water (acidified to pH 2-3 with formic acid) through the cartridge. This prepares the sorbent for the aqueous sample.
-
Maintain the wetness of the sorbent bed.
-
-
Sample Loading:
-
Load the pre-treated and acidified sample extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Loading at a slow pace ensures adequate interaction time between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (acidified to pH 2-3 with formic acid). This step removes unretained polar interferences such as sugars and organic acids.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed if further cleanup is necessary.
-
-
Elution:
-
Elute the bound this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue can then be reconstituted in a suitable solvent (e.g., mobile phase for HPLC analysis) to a desired concentration for subsequent analysis.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction cleanup of this compound.
Caption: Workflow for SPE cleanup of this compound.
References
Application Notes and Protocols for the Chemical Synthesis of 4-O-p-Coumaroylquinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomers of p-coumaroylquinic acid, a class of chlorogenic acids, are of significant interest in pharmaceutical and nutraceutical research due to their antioxidant, anti-inflammatory, and other potential therapeutic properties.[1][2] These compounds are esters formed between p-coumaric acid and quinic acid, with the position of the ester linkage on the quinic acid moiety defining the specific isomer (e.g., 3-O-, 4-O-, and 5-O-p-coumaroylquinic acid).[3] The synthesis of these isomers is crucial for obtaining pure standards for analytical and biological studies, as their isolation from natural sources in sufficient purity and quantity can be challenging.
This document provides detailed protocols for the chemical synthesis of 4-O-p-coumaroylquinic acid and its isomers, primarily based on the methods reported by Gutiérrez Ortiz et al. (2017). The synthetic strategy involves the use of protecting groups to achieve regioselective acylation of the hydroxyl groups of quinic acid with an activated p-coumaric acid derivative.[3]
General Synthetic Strategy
The synthesis of p-coumaroylquinic acid isomers relies on a multi-step process that includes:
-
Protection of Quinic Acid: Selective protection of the hydroxyl and carboxyl groups of (-)-quinic acid to leave a single hydroxyl group available for acylation at the desired position (1, 3, 4, or 5).
-
Acylation: Esterification of the selectively protected quinic acid derivative with p-acetylcoumaroyl chloride. The acetyl group on the phenolic hydroxyl of p-coumaric acid prevents side reactions during acylation.
-
Deprotection: Removal of all protecting groups under acidic conditions to yield the final p-coumaroylquinic acid isomer.[3]
A critical challenge in the synthesis of the 3-O- and 4-O- isomers is the potential for acyl migration during the deprotection step, which can lead to a mixture of isomers.[3]
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography for purification should be performed using silica gel (particle size 40-63 µm). Nuclear Magnetic Resonance (NMR) spectra should be recorded for structural elucidation and purity assessment.
Protocol 1: Synthesis of this compound
This protocol involves the protection of the 3- and 5-hydroxyl groups of quinic acid, followed by acylation at the 4-position and subsequent deprotection.
Step 1: Synthesis of 1,5-γ-Quinide
-
(-)-Quinic acid is dehydrated in the absence of a solvent to yield 1,5-γ-quinide.[3]
-
The crude product is purified by heating under reflux in ethyl acetate.[3]
Step 2: Protection of 1,5-γ-Quinide
-
Further protection steps are carried out to yield a derivative with a free hydroxyl group at the 4-position. The synthesis of the specific protected precursor for the 4-O-isomer follows a modified procedure from Sefkow et al.[3]
Step 3: Acylation with p-Acetylcoumaroyl Chloride
-
The protected quinic acid derivative is dissolved in a mixture of dichloromethane (B109758), pyridine (B92270), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
p-Acetylcoumaroyl chloride is added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
Step 4: Deprotection
-
The resulting protected ester is dissolved in a mixture of 2N HCl and tetrahydrofuran (B95107) (THF) (e.g., 3:1 v/v).[3]
-
The solution is stirred at room temperature for several days (e.g., 6 days), with the progress monitored by ¹H NMR to observe the removal of the protecting groups and to manage potential ester bond hydrolysis.[3]
-
During this step, acyl migration may occur, leading to a mixture of 3-O- and this compound.[3]
-
The final product mixture is purified by chromatography to isolate this compound.
Protocol 2: Synthesis of 3-O-p-Coumaroylquinic Acid
This protocol involves protecting the 4- and 5-hydroxyl groups and the carboxylic acid group of quinic acid before acylation at the 3-position.
Step 1: Protection of (-)-Quinic Acid
-
The carboxylic acid of (-)-quinic acid is protected as a methyl ester by reaction with methanol (B129727) (MeOH) in the presence of an acid catalyst.[3]
-
The hydroxyl groups at positions 4 and 5 are subsequently protected using 2,2,3,3-tetramethoxybutane (B127872) to yield the protected methyl quinate. The overall yield for this two-step protection is approximately 15%.[3]
Step 2: Acylation
-
The protected methyl quinate is coupled with p-acetylcoumaroyl chloride under standard esterification conditions (e.g., using DMAP and pyridine in dichloromethane).[3]
-
The resulting ester is purified by column chromatography, affording the product in approximately 74% yield.[3]
Step 3: Deprotection
-
The protected ester is treated with a mixture of 2N HCl and THF (3:1 v/v) for 6 days.[3]
-
This deprotection step leads to a mixture of 3-O-p-coumaroylquinic acid and this compound (typically in a 4:1 ratio) due to acyl migration. The conversion yield is around 62%.[3]
-
The reaction should be carefully monitored by ¹H NMR to avoid hydrolysis of the desired ester bond.[3]
-
The isomers are then separated by chromatography.
Protocol 3: Synthesis of 1-O-p-Coumaroylquinic Acid
Step 1: Protection of (-)-Quinic Acid
-
The hydroxyl groups at positions 3, 4, and 5 are protected to form a lactone, which is obtained in approximately 72% yield and used without further purification.[3]
Step 2: Acylation
-
The protected lactone is reacted with p-acetylcoumaroyl chloride using DMAP and pyridine in dichloromethane at room temperature.[3]
-
The protected ester is obtained in 57% yield after purification by column chromatography.[3]
Step 3: Deprotection
-
The protecting groups are removed using a mixture of 2N HCl and THF (4:1 v/v) with stirring for 11 days.[3]
-
1-O-p-coumaroylquinic acid is obtained in 84% yield.[3]
Data Presentation
| Step | Product | Starting Material | Reagents and Conditions | Yield | Reference |
| Synthesis of 1-O-p-Coumaroylquinic Acid | |||||
| 1 | Protected Lactone | (-)-Quinic Acid | Modified literature procedure | 72% | [3] |
| 2 | Protected Ester | Protected Lactone | p-acetylcoumaroylchloride, DMAP, pyridine, CH₂Cl₂ | 57% | [3] |
| 3 | 1-O-p-Coumaroylquinic Acid | Protected Ester | 2N HCl/THF (4:1), 11 days | 84% | [3] |
| Synthesis of 3-O-p-Coumaroylquinic Acid | |||||
| 1 | Protected Methyl Quinate | (-)-Quinic Acid | 1. MeOH, H⁺; 2. 2,2,3,3-tetramethoxybutane | 15% (overall) | [3] |
| 2 | Protected Ester | Protected Methyl Quinate | p-acetylcoumaroylchloride, standard esterification | 74% | [3] |
| 3 | 3-O- and this compound Mixture | Protected Ester | 2N HCl/THF (3:1), 6 days | 62% (conversion) | [3] |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of p-coumaroylquinic acid isomers.
Acyl Migration during Deprotection
Caption: Acyl migration can lead to a mixture of isomers during deprotection.
References
Using 4-O-p-Coumaroylquinic Acid as an Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the hydroxycinnamic acid family. It is an ester of p-coumaric acid and quinic acid.[1][2] Found in a variety of plant sources, including fruits and vegetables, this compound, along with its isomers, is recognized for its antioxidant and anti-inflammatory properties.[1] As a result, this compound is a valuable analytical standard for quality control of herbal products, phytochemical analysis, and in the research and development of new pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for its use as an analytical standard.
Physicochemical Properties and Storage
A solid understanding of the physicochemical properties of this compound is crucial for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₈ | [3] |
| Molecular Weight | 338.31 g/mol | [3] |
| CAS Number | 53539-37-0 | [3] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Long-term Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage in Solvent | -80°C for up to 1 year | [4] |
Note: For optimal stability, especially in solution, protection from light and high temperatures is recommended.[5]
Analytical Applications
This compound is primarily used as a reference standard for its identification and quantification in various matrices, including plant extracts, foods, and biological samples. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC-DAD)
HPLC-DAD provides a robust and widely accessible method for the quantification of this compound.
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol (B129727) |
| Gradient | Start with a low percentage of B, increasing linearly to elute the compound. A typical gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-70% B; 25-30 min, 70-10% B. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25-35°C |
| Detection Wavelength | ~310-325 nm (based on the UV maximum of p-coumaric acid moiety) |
| Injection Volume | 10-20 µL |
The following table presents typical validation parameters that should be established for a reliable quantitative method.
| Parameter | Typical Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation from isomers and other matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30-40°C |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
| MS/MS Transitions | Precursor ion [M-H]⁻: m/z 337.1Product ions: e.g., m/z 191.1 (quinic acid fragment), m/z 163.0 (p-coumaric acid fragment) |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol or ethanol (B145695) in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Extraction from Plant Material (e.g., Leaves)
-
Homogenization: Weigh approximately 1 g of dried and powdered plant material.
-
Extraction: Add 20 mL of 80% methanol (v/v) to the plant material.
-
Sonication/Maceration: Sonicate the mixture for 30 minutes or macerate with occasional shaking for 24 hours at room temperature, protected from light.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.
Signaling Pathway and Biological Activity
This compound, as a phenolic acid, is known to exert anti-inflammatory effects. One of the key mechanisms is the modulation of cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Figure 1: Anti-inflammatory signaling pathway.
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), signaling cascades are initiated, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then move into the nucleus and promote the expression of pro-inflammatory genes. This compound can inhibit this process by targeting key signaling molecules like IKK and MAPKs (p38, ERK, JNK), thereby reducing the production of inflammatory mediators.
Conclusion
This compound is an essential analytical standard for the accurate identification and quantification of this bioactive compound in various applications. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this standard in their work. Proper handling, storage, and application of validated analytical methods are paramount to achieving reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of 4-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-p-Coumaroylquinic acid is a natural phenolic compound found in various plant species. As a derivative of both quinic acid and p-coumaric acid, it is of significant interest for its potential antioxidant properties. The evaluation of its antioxidant capacity is crucial for understanding its potential applications in pharmaceuticals, nutraceuticals, and cosmetic industries. This document provides detailed application notes and standardized protocols for the in vitro assessment of the antioxidant activity of this compound using common and reliable assays: DPPH, ABTS, FRAP, and ORAC.
While direct quantitative data for this compound is limited in the public domain, this guide utilizes data from its constituent part, p-coumaric acid, to provide a comparative context for its potential antioxidant efficacy. The provided protocols are robust and can be readily adapted for the specific analysis of this compound.
Quantitative Data Summary
The following table summarizes the antioxidant activity of p-coumaric acid, which serves as a reference for estimating the potential activity of this compound. It is important to note that the conjugation with quinic acid may influence the antioxidant capacity.
| Assay | Compound | IC50 / Value | Units | Reference |
| DPPH | p-Coumaric acid | ~1600 & 1400 (for HCT 15 and HT 29 cells, respectively) | µmol/L | [1] |
| ABTS | p-Coumaric acid | Effective scavenging activity noted | - | [1] |
| FRAP | p-Coumaric acid | Effective reducing power noted | - | [1] |
| ORAC | p-Coumaric acid | Not explicitly quantified, but expected to show activity | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
Pipette 100 µL of each dilution of the test compound or positive control into the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each dilution of the test compound and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank = Absorbance of the blank
-
A_sample = Absorbance of the test compound
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Pipette 20 µL of each dilution of the test compound or positive control into the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is determined as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Positive Control: Prepare as described in the DPPH assay protocol. A standard curve is typically prepared using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Pipette 20 µL of each dilution of the test compound, positive control, or standard into the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration versus absorbance and is expressed as µM of Fe²⁺ equivalents per µM of the test compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer solution.
-
Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate buffer.
-
AAPH Solution (153 mM): Dissolve 417 mg of AAPH in 10 mL of 75 mM phosphate buffer. Prepare this solution fresh daily.
-
Trolox Standard Solutions: Prepare a series of Trolox dilutions in 75 mM phosphate buffer to be used as the standard.
-
Test Compound: Prepare dilutions of this compound in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
Pipette 25 µL of the test compound, Trolox standard, or blank (phosphate buffer) into the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 10 minutes in the plate reader.
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measure the fluorescence every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation: The area under the net fluorescence decay curve (AUC) is calculated for each sample, standard, and the blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and is expressed as µmol of Trolox equivalents (TE) per µmol of the compound.
Signaling Pathways and Logical Relationships
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The p-coumaroyl moiety is the key pharmacophore responsible for this activity.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 4-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 4-O-p-Coumaroylquinic acid is a phenolic compound with potential anti-inflammatory properties. These application notes provide a comprehensive guide to utilizing cell-based assays to investigate and quantify the anti-inflammatory effects of this compound. The provided protocols are designed for use in a research setting to assess the compound's impact on key inflammatory mediators and signaling pathways.
Key Anti-inflammatory Mechanisms
The anti-inflammatory effects of compounds like this compound are often attributed to their ability to modulate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of pro-inflammatory mediators.
-
NF-κB Signaling Pathway: In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.[1]
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating inflammatory gene expression.[2] Activation of these kinases by inflammatory stimuli leads to the downstream activation of transcription factors that, along with NF-κB, drive the inflammatory response.[2]
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected inhibitory effects of this compound on various inflammatory markers based on studies of structurally related compounds. Researchers should aim to generate specific quantitative data for this compound to populate a similar table.
| Assay | Inflammatory Marker | Expected Effect of this compound | Typical Quantitative Measurement |
| Griess Assay | Nitric Oxide (NO) | Inhibition of NO production | IC50 value (concentration for 50% inhibition) |
| ELISA | TNF-α | Reduction in secretion | % inhibition at various concentrations |
| ELISA | IL-6 | Reduction in secretion | % inhibition at various concentrations |
| Western Blot | iNOS | Downregulation of protein expression | Relative protein expression level |
| Western Blot | COX-2 | Downregulation of protein expression | Relative protein expression level |
Experimental Protocols
These protocols are designed for the murine macrophage cell line RAW 264.7, a common model for studying inflammation.
Cell Culture and LPS Stimulation
This initial protocol outlines the general procedure for preparing the cells and inducing an inflammatory response.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, and 96-well)
Protocol:
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed the cells in appropriate culture plates based on the specific assay to be performed and allow them to adhere overnight.[3]
-
Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. It is advisable to test a range of concentrations (e.g., 1, 10, 50, 100 µM) to determine the optimal dose. Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the cell culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.[4]
-
Incubation: Incubate the cells for the time specified in the individual assay protocols.
-
Sample Collection: Following incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (NO, TNF-α, IL-6). The cells can be harvested for analysis of intracellular proteins (iNOS, COX-2, NF-κB, and MAPK pathway proteins).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Follow the general cell culture and stimulation protocol (Protocol 1), seeding cells in a 96-well plate. Incubate for 24 hours after LPS stimulation.[4]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[4]
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Assays (ELISA for TNF-α and IL-6)
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
Protocol:
-
Follow the general cell culture and stimulation protocol (Protocol 1), seeding cells in a 24-well or 96-well plate. The incubation time after LPS stimulation may vary, typically ranging from 4 to 24 hours, and should be optimized.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Inflammatory Enzyme Expression (Western Blot for iNOS and COX-2)
This protocol determines the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) within the cells.
Protocol:
-
Follow the general cell culture and stimulation protocol (Protocol 1), seeding cells in 6-well plates. Incubate for 18-24 hours after LPS stimulation.
-
Wash the cells with ice-cold PBS and then lyse the cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the protein lysates (equal amounts of protein per lane) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Analysis of Signaling Pathways (Western Blot for NF-κB and MAPK)
This protocol assesses the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Protocol:
-
Follow the general cell culture and stimulation protocol (Protocol 1), seeding cells in 6-well plates. The incubation time after LPS stimulation is typically shorter for signaling pathway analysis (e.g., 15-60 minutes) and should be optimized.
-
Prepare cell lysates as described in the Western blot protocol (Protocol 4).
-
Perform Western blotting as described above, using primary antibodies that detect both the phosphorylated (active) and total forms of key signaling proteins:
-
NF-κB pathway: Phospho-IκBα, IκBα, Phospho-p65, p65.
-
MAPK pathway: Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK, Phospho-p38, p38.
-
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation of each pathway.
References
Application Notes and Protocols for In Vivo Studies of 4-O-p-Coumaroylquinic Acid and Related Compounds
Disclaimer: Direct in vivo studies and established animal models specifically investigating 4-O-p-Coumaroylquinic acid are limited in publicly available scientific literature. The following application notes and protocols are based on research conducted with structurally similar compounds, such as p-coumaric acid, quinic acid, and other caffeoylquinic acid isomers. These protocols can serve as a foundational guide for designing and conducting in vivo research on this compound, with the understanding that optimization will be necessary.
I. Application Notes
Anti-Inflammatory Effects
Animal models investigating related compounds suggest that this compound may possess significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, a common model for acute inflammation, administration of related caffeoylquinic acid derivatives has been shown to reduce paw swelling and decrease the expression of pro-inflammatory markers.[1][2][3] The proposed mechanism of action involves the downregulation of key inflammatory mediators such as nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2][4] This is thought to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][5]
Neuroprotective Effects
Preclinical studies using animal models of neurodegeneration and cerebral ischemia have indicated the neuroprotective potential of p-coumaric acid and quinic acid.[6][7] Oral administration of these compounds has been associated with improved neurological outcomes, reduced oxidative stress, and decreased neuronal damage.[6] The underlying mechanisms are believed to involve the activation of antioxidant defense pathways and the modulation of signaling cascades related to neuronal survival and inflammation. For instance, paeoniflorin (B1679553), another natural compound with neuroprotective effects, has been shown to act through the Nrf2 and TLR4 signaling pathways to ameliorate oxidative stress and neuroinflammation in a mouse model of Alzheimer's disease.[8] Given its structural components, this compound may exert similar neuroprotective effects.
II. Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This protocol is adapted from studies on dicaffeoylquinic acid isomers.[1][2]
a. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 180-220 g
-
Acclimation: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
b. Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
c. Procedure:
-
Divide the animals into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive control (Indomethacin)
-
-
Administer this compound or vehicle orally via gavage.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for biochemical and histological analysis (e.g., measurement of TNF-α, IL-1β, iNOS, and COX-2 levels via ELISA or Western blot).
Cerebral Ischemia Reperfusion Injury in Mice (Neuroprotective)
This protocol is based on studies investigating the neuroprotective effects of p-coumaric acid.[6]
a. Animal Model:
-
Species: Male ICR mice
-
Weight: 25-30 g
-
Acclimation: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
b. Materials:
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for bilateral common carotid artery occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement
c. Procedure:
-
Divide the animals into the following groups (n=8-10 per group):
-
Sham-operated + Vehicle
-
Ischemia/Reperfusion (I/R) + Vehicle
-
I/R + this compound (e.g., 50, 100 mg/kg)
-
-
Administer this compound or vehicle orally for a pre-treatment period (e.g., 7-14 days) before inducing ischemia.
-
Anesthetize the mice and expose the common carotid arteries.
-
Induce cerebral ischemia by occluding both common carotid arteries with micro-aneurysm clips for a specified duration (e.g., 20 minutes).
-
Remove the clips to allow reperfusion. In the sham group, the arteries are exposed but not occluded.
-
24 hours after reperfusion, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and perfuse the brains with saline.
-
Slice the brains and stain with 2% TTC solution to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
Collect brain tissue for biochemical analysis (e.g., measurement of oxidative stress markers like malondialdehyde (MDA), and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase).
III. Data Presentation
The following tables are templates based on expected outcomes from the described protocols, using data from studies on related compounds.
Table 1: Effect of Caffeoylquinic Acid Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Compound X | 10 | 0.85 ± 0.12* | 32.0 |
| Compound X | 25 | 0.62 ± 0.10 | 50.4 |
| Compound X | 50 | 0.45 ± 0.08 | 64.0 |
| Indomethacin | 10 | 0.38 ± 0.07** | 69.6 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. (Data are hypothetical, based on trends observed in cited literature[1][4])
Table 2: Effect of p-Coumaric Acid on Infarct Volume and Neurological Score in a Mouse Model of Cerebral Ischemia/Reperfusion
| Treatment Group | Dose (mg/kg) | Infarct Volume (%) | Neurological Deficit Score |
| Sham | - | 0 | 0 |
| I/R + Vehicle | - | 45.8 ± 5.2 | 3.5 ± 0.5 |
| I/R + Compound Y | 50 | 30.2 ± 4.1 | 2.1 ± 0.4 |
| I/R + Compound Y | 100 | 18.5 ± 3.5 | 1.2 ± 0.3 |
*p < 0.05, **p < 0.01 compared to I/R + Vehicle. Data are presented as mean ± SD. (Data are hypothetical, based on trends observed in cited literature[6])
IV. Visualization of Signaling Pathways and Workflows
Caption: Hypothesized Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for Anti-inflammatory Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]
- 4. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinic Acid Alleviates Behavior Impairment by Reducing Neuroinflammation and MAPK Activation in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-O-p-Coumaroylquinic Acid in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and analysis of 4-O-p-Coumaroylquinic acid in metabolomics studies. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to facilitate its application in research and development.
Introduction
This compound is a natural phenolic compound belonging to the hydroxycinnamic acid derivative class. It is an ester formed between p-coumaric acid and quinic acid.[1][2] This compound and its isomers, 3-O-p-coumaroylquinic acid and 5-O-p-coumaroylquinic acid, are widely distributed in the plant kingdom, with notable presence in coffee beans, fruits, and vegetables.[1][3] In metabolomics, this compound is often studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in drug discovery and nutraceutical development.[1][4] Its identification and quantification are crucial for understanding plant defense mechanisms, assessing food quality, and exploring potential therapeutic applications.[5][6][7][8]
Data Presentation
The following table summarizes the quantitative data of p-coumaroylquinic acid isomers found in a metabolomics study of Pulmonaria officinalis aerial parts, comparing metabolite content between spring and autumn extracts.
| Compound | Isomer | Spring Extract (mg/g DW) | Autumn Extract (mg/g DW) |
| p-Coumaroylquinic acid | 3-O-p-coumaroylquinic acid | 0.1 - 0.36 | 0.1 - 0.36 |
| p-Coumaroylquinic acid | This compound | Not Detected | Minor Component |
| p-Coumaroylquinic acid | 5-O-p-coumaroylquinic acid | Tentatively Identified | Tentatively Identified |
Data extracted from a study on Pulmonaria officinalis.[9] DW = Dry Weight.
Experimental Protocols
Sample Preparation for Plant Metabolomics
This protocol outlines the general steps for preparing plant samples for the analysis of phenolic compounds like this compound.
a. Sample Collection and Harvesting:
-
To halt enzymatic activity and preserve the metabolic profile, it is highly recommended to immediately freeze fresh plant samples in liquid nitrogen or on dry ice upon harvesting.[10]
-
For each experimental condition, a minimum of 3-5 biological replicates should be collected to ensure statistical significance.[10]
b. Drying and Homogenization:
-
Freeze-drying (lyophilization) is the preferred method for drying plant material as it minimizes the degradation of heat-sensitive metabolites.[11]
-
After drying, the plant material should be ground into a fine powder using a mortar and pestle or a cryogenic grinder to ensure homogeneity.[12]
c. Metabolite Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.[12]
-
Add 1.5 mL of a pre-chilled extraction solvent, such as 70-80% methanol (B129727) in water.[12] Methanol-water mixtures are effective for extracting a broad range of polar and semi-polar metabolites, including phenolic compounds.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15-30 minutes at room temperature to enhance cell disruption and extraction efficiency.[12]
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet solid debris.[12]
-
Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of the extraction solvent, and the supernatants can be combined.[12]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.[12]
-
If not for immediate analysis, store the extracts at -80°C to prevent degradation.[11]
LC-MS/MS Protocol for the Analysis of this compound
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of p-coumaroylquinic acid isomers.
a. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is commonly used for the separation of phenolic compounds.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile (B52724) or methanol
-
-
Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute the compounds of interest. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally more sensitive for phenolic compounds.[13]
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Mass Range: m/z 100-1000 for full scan.
-
Key Ions for p-Coumaroylquinic Acid ([M-H]⁻ at m/z 337):
-
MS/MS Fragmentation: The isomers of p-coumaroylquinic acid can be distinguished by their fragmentation patterns. For instance, this compound often shows a characteristic fragment ion at m/z 173 (dehydrated quinic acid).[13] Other common fragments include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).[13]
-
Visualizations
Biosynthesis Pathway of p-Coumaroylquinic Acids
References
- 1. A Metabolomic Study of the Variability of the Chemical Composition of Commonly Consumed Coffee Brews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEBI:1945 [ebi.ac.uk]
- 3. Human Metabolome Database: Showing metabocard for 4-p-Coumaroylquinic acid (HMDB0301710) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics-driven investigation of plant defense response against pest and pathogen attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Phenolic Constituents of Pulmonaria officinalis L. LC-MS/MS Comparison of Spring and Autumn Metabolite Profiles | MDPI [mdpi.com]
- 10. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of 4-O-p-Coumaroylquinic acid under different pH and temperature conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-O-p-Coumaroylquinic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, a hydroxycinnamic acid ester, is primarily affected by pH, temperature, and light. Like other phenolic compounds, it is susceptible to hydrolysis, isomerization (acyl migration), and oxidation, which can be accelerated by these environmental factors.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic to neutral conditions. Alkaline conditions can lead to rapid degradation and isomerization. Specifically, basic conditions can promote the hydrolysis of the ester bond, yielding p-coumaric acid and quinic acid. Furthermore, acyl migration is a significant concern, where the p-coumaroyl group can move from the 4-position to the 3- or 5-position on the quinic acid ring, forming isomers such as 3-O-p-coumaroylquinic acid and 5-O-p-coumaroylquinic acid. This rearrangement has been observed in related compounds under basic conditions.[1]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. For many phenolic compounds, temperatures above 50°C can lead to significant degradation.[2] Thermal stress can increase the rates of both hydrolysis and isomerization. For long-term storage of stock solutions, it is recommended to keep them at 2-8°C. For dry, solid compounds, storage at 2-8°C is also recommended.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV radiation, can induce isomerization of the p-coumaric acid moiety from its naturally occurring trans- form to the cis- form.[3] This can result in the appearance of new peaks in your chromatogram and a decrease in the concentration of the trans-isomer. It is advisable to protect solutions of this compound from light by using amber vials or by working under subdued light conditions.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products under hydrolytic conditions (acidic or basic) are p-coumaric acid and quinic acid. Under conditions that favor isomerization, you can expect to see the formation of 3-O-p-coumaroylquinic acid and 5-O-p-coumaroylquinic acid. Cis-isomers of this compound may also form upon exposure to light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of parent compound peak height/area in HPLC analysis over a short period. | Degradation of the compound in solution. | Prepare fresh solutions daily. If using an autosampler, ensure it is temperature-controlled (set to 4-8°C). Use amber vials to protect from light. Ensure the pH of your solvent is in the acidic to neutral range. |
| Appearance of new, unexpected peaks in the chromatogram. | Isomerization (acyl migration or cis-trans isomerization) or degradation. | To identify isomerization, compare the retention times with available standards of 3-O- and 5-O-p-coumaroylquinic acid. To check for cis-trans isomerization, analyze a sample that has been intentionally exposed to UV light. Degradation products like p-coumaric acid can be identified by comparing with a p-coumaric acid standard. |
| Inconsistent results between experimental replicates. | Instability of the compound under the experimental conditions. | Strictly control the pH, temperature, and light exposure across all replicates. Minimize the time between sample preparation and analysis. Consider using a stabilizing agent, such as an antioxidant, if compatible with your experimental design. |
| Precipitation of the compound in aqueous buffers. | Low solubility at the specific pH or concentration. | This compound is slightly soluble in water.[4][5] Consider using a co-solvent such as methanol (B129727) or ethanol (B145695) in your buffer system. Ensure the pH of the buffer is appropriate for maintaining solubility. |
Data Presentation
Table 1: General Stability Profile of p-Coumaroylquinic Acid Isomers under Different Conditions (Qualitative)
This table is based on the general behavior of hydroxycinnamic acids and their esters, as direct quantitative data for this compound is limited.
| Condition | pH | Temperature | Light | Expected Outcome |
| Storage (Short-term, <24h) | 3-6 | 2-8°C | Protected | High Stability |
| Storage (Long-term, >24h) | 3-5 | -20°C | Protected | Moderate to High Stability |
| Acidic Hydrolysis | 1-2 | 60-80°C | N/A | Degradation to p-coumaric acid and quinic acid |
| Alkaline Hydrolysis | 8-12 | Room Temp | N/A | Rapid degradation and isomerization |
| Thermal Stress | Neutral | >50°C | N/A | Increased degradation and isomerization |
| Photochemical Stress | Neutral | Room Temp | UV/Sunlight | Cis-trans isomerization |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[6][7][8][9][10]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Formic acid or acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a DAD or UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 30 minutes, 1 hour, and 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24, 48, and 72 hours, protected from light.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil under the same conditions.
-
-
Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample by HPLC.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol is typically used.
-
Detection: Monitor at the λmax of this compound (around 310-325 nm).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation and isomerization pathways for this compound.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh [mdpi.com]
- 3. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 4-p-Coumaroylquinic acid (HMDB0301710) [hmdb.ca]
- 5. Showing Compound this compound (FDB001849) - FooDB [foodb.ca]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biomedres.us [biomedres.us]
- 10. asianjpr.com [asianjpr.com]
Degradation products of 4-O-p-Coumaroylquinic acid during storage.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-O-p-Coumaroylquinic acid. The information provided addresses common stability issues encountered during experimental storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: The primary degradation pathways for this compound are isomerization (acyl migration) and hydrolysis. Isomerization involves the migration of the p-coumaroyl group from the 4-position to the 3- and 5-positions of the quinic acid ring, resulting in the formation of 3-O-p-Coumaroylquinic acid and 5-O-p-Coumaroylquinic acid.[1] Hydrolysis involves the cleavage of the ester bond, yielding p-coumaric acid and quinic acid.[1] These degradation pathways are analogous to those observed for structurally similar compounds like caffeoylquinic acids.[2][3]
Q2: What factors can accelerate the degradation of this compound?
A2: Several factors can accelerate degradation, including:
-
pH: Both acidic and alkaline conditions can catalyze acyl migration and hydrolysis.[1][4] Isomerization is particularly noted to occur under basic conditions.[1]
-
Temperature: Elevated temperatures can increase the rate of both isomerization and hydrolysis.[2] For related compounds, storage at 4°C shows significantly less degradation compared to room temperature.[2]
-
Light: Exposure to light can also promote degradation, likely by accelerating acyl migration.[3][5]
-
Moisture: The presence of water can facilitate hydrolysis of the ester linkage.
Q3: How can I minimize the degradation of this compound during storage?
A3: To minimize degradation, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures (2-8°C is a common recommendation), protected from light and moisture. For solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage of solutions is necessary, they should be kept at 4°C in a dark container.
Q4: I am seeing unexpected peaks in my chromatogram after storing my this compound standard. What could they be?
A4: The unexpected peaks are likely the isomerization products, 3-O-p-Coumaroylquinic acid and 5-O-p-Coumaroylquinic acid, and potentially the hydrolysis products, p-coumaric acid and quinic acid. Acyl migration is a known phenomenon for this class of compounds.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC analysis of a stored standard. | Isomerization (acyl migration) to 3-O-p-Coumaroylquinic acid and 5-O-p-Coumaroylquinic acid. | Confirm the identity of the new peaks by comparing their retention times with those of authentic standards, if available. Mass spectrometry can also be used for identification. To prevent this, store the standard under recommended conditions (solid, cold, dark, and dry). |
| Loss of parent compound peak area over time. | Degradation via isomerization and/or hydrolysis. | Review storage conditions. Ensure the sample is protected from elevated temperatures, light, and pH extremes. For quantitative analysis, always use a freshly prepared standard or a standard that has been stored under validated stable conditions. |
| Inconsistent analytical results between experiments. | Instability of the compound in the analytical solvent or under the experimental conditions. | Evaluate the stability of this compound in your chosen solvent system. Prepare fresh solutions for each experiment. Ensure that the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) during sample preparation and analysis. |
Degradation Pathways
The primary degradation pathways for this compound involve acyl migration and hydrolysis. The following diagram illustrates these processes.
Caption: Degradation of this compound.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions and to assess the specificity of an HPLC method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid or acetic acid
-
pH meter
-
HPLC system with a UV/PDA detector and a C18 column
-
Photostability chamber
-
Oven
Workflow Diagram:
Caption: Workflow for forced degradation studies.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Store the solid reference standard in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours). After exposure, dissolve the solid in methanol to the stock solution concentration.
-
Photolytic Degradation: Expose the solid reference standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Sample Analysis: Dilute all stressed samples, along with an unstressed control, to a suitable concentration for HPLC analysis.
-
HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV/PDA detector, monitor at multiple wavelengths (e.g., 310 nm).
-
Injection Volume: 10 µL
-
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks.
-
Determine the percentage degradation of the parent compound.
-
Evaluate peak purity of the parent compound in the presence of degradation products using a PDA detector.
-
If coupled with a mass spectrometer, identify the mass of the degradation products to aid in structural elucidation.
-
Quantitative Data Summary
Table 1: Illustrative Degradation of a 4-O-Acylquinic Acid Derivative in 50% Methanol Solution After 7 Days
| Storage Condition | % Degradation of 4-O-Acylquinic Acid Derivative | Major Degradation Products |
| 4°C, in the dark | < 5% | Trace amounts of isomers |
| Room Temperature, in the dark | 5 - 10% | 3- and 5-O-isomers |
| Room Temperature, exposed to light | 10 - 20% | 3- and 5-O-isomers, p-coumaric acid |
Note: This table is for illustrative purposes and is based on the behavior of analogous compounds. Actual degradation rates will vary depending on the specific conditions and the purity of the starting material.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of p-Coumaroylquinic Acid Isomers
Welcome to the technical support center for the chromatographic separation of p-coumaroylquinic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the HPLC analysis of these compounds.
Troubleshooting Guide
The separation of p-coumaroylquinic acid isomers (3-p-CQA, 4-p-CQA, and 5-p-CQA) can be challenging due to their structural similarities. Below is a guide to address common issues encountered during method development and routine analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | Mobile Phase Composition: Inappropriate solvent strength or selectivity. | Adjust Gradient: A shallower gradient can increase the separation window. Change Organic Modifier: If using acetonitrile (B52724), try methanol (B129727), or vice versa. Their different selectivities can alter elution order and improve separation.[1] Modify pH: Adjust the mobile phase pH with formic or acetic acid to between 2.5 and 3.5. This can alter the ionization state of the isomers and improve selectivity.[2] |
| Column Chemistry: Standard C18 column may not provide sufficient selectivity. | Alternative Stationary Phase: Consider a Phenyl-Hexyl column. The π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the isomers can offer different selectivity compared to a C18 column.[3][4][5][6][7] | |
| Column Temperature: Suboptimal temperature can affect selectivity. | Optimize Temperature: Vary the column temperature (e.g., between 25°C and 40°C). This can influence the interactions between the analytes and the stationary phase. | |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: Analyte interaction with acidic silanol groups on the silica-based stationary phase. | Lower Mobile Phase pH: Maintain a pH between 2.5 and 3.5 using an acidic modifier like formic acid to suppress the ionization of both the phenolic hydroxyl groups and residual silanol groups. Use End-Capped Columns: Employ high-purity, end-capped C18 columns where residual silanols are chemically deactivated. |
| Column Overload: Injecting too much sample. | Reduce Sample Concentration: Dilute the sample or reduce the injection volume. | |
| Sample Solvent Incompatibility: Sample dissolved in a solvent stronger than the initial mobile phase. | Use Initial Mobile Phase as Solvent: Dissolve the sample in the starting mobile phase whenever possible.[8][9] | |
| Variable Retention Times | Mobile Phase Preparation: Inconsistent mobile phase composition. | Ensure Consistent Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use a buffer to maintain a stable pH. |
| Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | Increase Equilibration Time: Allow sufficient time for the column to equilibrate before injecting the sample, especially when using a gradient. | |
| Pump Performance: Fluctuations in pump pressure or flow rate. | System Maintenance: Check for leaks, and worn pump seals, and ensure the pump is properly primed and degassed. | |
| Ghost Peaks | Mobile Phase Contamination: Impurities in the solvents or additives. | Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[8] |
| Sample Carryover: Residual sample from a previous injection. | Implement a Needle Wash: Use a strong solvent in the autosampler wash sequence to clean the needle and injection port between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of p-coumaroylquinic acid I need to separate?
A1: The primary positional isomers are 3-O-p-coumaroylquinic acid (3-p-CQA), 4-O-p-coumaroylquinic acid (4-p-CQA), and 5-O-p-coumaroylquinic acid (5-p-CQA). These isomers differ in the position of the p-coumaroyl group esterified to the quinic acid core. Additionally, cis and trans isomers of the p-coumaric acid moiety can also exist.
Q2: Which HPLC column is best for separating p-coumaroylquinic acid isomers?
A2: A reversed-phase C18 column is the most common choice and often provides good separation. However, for challenging separations where co-elution is an issue, a Phenyl-Hexyl column can provide alternative selectivity due to π-π interactions, which can improve the resolution of aromatic isomers.[3][4][5][6][7]
Q3: Why is the pH of the mobile phase so critical for this separation?
A3: The pH of the mobile phase affects the ionization state of the carboxylic acid and phenolic hydroxyl groups on the p-coumaroylquinic acid isomers.[2] By controlling the pH, typically keeping it low (pH 2.5-3.5) with an acidic modifier like formic acid, you can suppress the ionization of these groups. This leads to more consistent retention and sharper peaks by minimizing secondary interactions with the stationary phase.[10]
Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A4: Both acetonitrile and methanol can be used, and the choice can significantly impact selectivity. Acetonitrile generally has a stronger elution strength and can provide sharper peaks.[5] However, methanol can offer different selectivity due to its ability to engage in hydrogen bonding and π-π interactions with phenyl-based columns.[5] If you are experiencing co-elution with one solvent, it is recommended to try the other or even a ternary mixture.
Q5: What is a good starting point for a gradient elution method?
A5: A good starting point is a linear gradient with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile phase A could be 0.1% formic acid in water, and mobile phase B could be acetonitrile. A shallow gradient, for example, from 5% to 25% B over 40-60 minutes, at a flow rate of 1.0 mL/min and a column temperature of 30-40°C, is a reasonable starting point. The detection wavelength should be set around 310-325 nm.
Quantitative Data Presentation
The following tables summarize typical retention times and resolution values for p-coumaroylquinic acid isomers under different chromatographic conditions. Note: Absolute retention times can vary between systems and columns; the relative elution order and resolution are more transferable.
Table 1: Example Separation on a C18 Column
| Isomer | Retention Time (min) | Resolution (Rs) |
| 5-p-Coumaroylquinic acid | 22.5 | - |
| 4-p-Coumaroylquinic acid | 24.8 | 2.1 |
| 3-p-Coumaroylquinic acid | 26.3 | 1.8 |
| Conditions: C18 column (250 x 4.6 mm, 5 µm); Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile; Gradient: 10-30% B in 40 min; Flow Rate: 1.0 mL/min; Temperature: 35°C; Detection: 325 nm. |
Table 2: Comparison of Organic Modifiers on a Phenyl-Hexyl Column
| Mobile Phase B | Isomer | Retention Time (min) | Resolution (Rs) between 4-p-CQA and 3-p-CQA |
| Acetonitrile | 5-p-Coumaroylquinic acid | 20.1 | |
| 4-p-Coumaroylquinic acid | 22.3 | 2.5 | |
| 3-p-Coumaroylquinic acid | 24.1 | ||
| Methanol | 5-p-Coumaroylquinic acid | 25.8 | |
| 4-p-Coumaroylquinic acid | 28.5 | 2.3 | |
| 3-p-Coumaroylquinic acid | 30.7 | ||
| Conditions: Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm); Mobile Phase A: 0.1% Formic Acid in Water; Gradient: 15-40% B in 35 min; Flow Rate: 0.8 mL/min; Temperature: 40°C; Detection: 325 nm. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for Isomer Separation
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: 10% to 30% B (linear)
-
45-50 min: 30% to 90% B (column wash)
-
50-55 min: 90% B (hold)
-
55-56 min: 90% to 10% B (return to initial)
-
56-65 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
For plant extracts, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.
-
Dissolve the final extract or standard in the initial mobile phase (90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.[13]
-
Protocol 2: Alternative Method Using a Phenyl-Hexyl Column for Enhanced Selectivity
-
Instrumentation:
-
Same as Protocol 1.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-3 min: 15% B
-
3-38 min: 15% to 40% B (linear)
-
38-42 min: 40% to 95% B (column wash)
-
42-47 min: 95% B (hold)
-
47-48 min: 95% to 15% B (return to initial)
-
48-55 min: 15% B (equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD at 325 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1, ensuring the final sample is dissolved in the initial mobile phase composition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography | MDPI [mdpi.com]
Troubleshooting matrix effects in LC-MS analysis of 4-O-p-Coumaroylquinic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of 4-O-p-Coumaroylquinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: I am observing significant ion suppression for this compound in my plant extract samples. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common challenge in the analysis of phenolic compounds from complex matrices like plant extracts.[1] The primary cause is the competition for ionization between your analyte and co-eluting matrix components in the electrospray ionization (ESI) source. For plant extracts, common culprits include phospholipids (B1166683), pigments (e.g., chlorophyll), and other abundant secondary metabolites that may have similar chromatographic properties to this compound. The presence of non-volatile salts in your final extract can also contribute to ion suppression by affecting the droplet evaporation process in the ESI source.[1]
A multi-faceted approach is the most effective strategy to minimize these matrix effects:
-
Optimized Sample Preparation: A robust sample cleanup technique is crucial to remove interfering matrix components before LC-MS analysis. Solid-Phase Extraction (SPE) is often the most effective method for this purpose.[1]
-
Chromatographic Separation: Improving the separation of this compound from matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient, and flow rate.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Issue 2: My recovery of this compound is low and inconsistent. What are the potential reasons and how can I improve it?
Answer:
Low and inconsistent recovery can stem from several factors during sample preparation and analysis. Here are some common causes and solutions:
-
Suboptimal Extraction from the Matrix: The initial extraction of this compound from the solid plant material may be incomplete. Ensure you are using an appropriate solvent (e.g., methanol (B129727) or aqueous methanol) and that the extraction time and temperature are optimized.
-
Losses During Sample Cleanup: The chosen sample preparation method (e.g., LLE or SPE) might not be suitable for this polar, acidic analyte. For instance, in Liquid-Liquid Extraction (LLE), the pH of the aqueous phase and the polarity of the organic solvent are critical for efficient partitioning. For Solid-Phase Extraction (SPE), ensure the sorbent type and the pH of the loading, washing, and elution solvents are optimized for retaining and then eluting this compound.
-
Analyte Degradation: Phenolic compounds can be susceptible to degradation. It's important to handle samples appropriately, which may include minimizing exposure to light and high temperatures, and using antioxidants during extraction.
-
Adsorption to Surfaces: this compound can adsorb to glass and plastic surfaces. Using silanized glassware and polypropylene (B1209903) tubes can help minimize this issue.
Issue 3: I am seeing poor peak shape (e.g., tailing, broadening) for my this compound peak. What could be the cause?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions with the Column: The acidic nature of this compound can lead to interactions with active sites on the silica (B1680970) backbone of the column, causing peak tailing. Using a column with end-capping or a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress these interactions.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape. Regularly flushing the column or using a guard column can help. If the problem persists, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing this compound in plant extracts?
A1: Solid-Phase Extraction (SPE) is generally considered the most effective technique for cleaning up complex plant extracts for the analysis of phenolic compounds like this compound.[1] It provides cleaner extracts compared to protein precipitation (PPT) and liquid-liquid extraction (LLE), leading to reduced matrix effects and improved analyte recovery.[1]
Q2: How do I choose the right SPE sorbent for this compound?
A2: For a moderately polar compound like this compound, a polymeric reversed-phase sorbent (e.g., Strata-X) is a good choice. These sorbents have a high surface area and are stable over a wide pH range, allowing for robust method development.
Q3: What are the typical LC-MS parameters for the analysis of this compound?
A3:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency, is typical.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic acids as it provides higher sensitivity.
-
MS/MS Transitions: For quantitative analysis using tandem mass spectrometry, you would monitor the transition from the precursor ion [M-H]⁻ of this compound to a specific product ion.
Q4: How can I quantitatively assess the extent of matrix effects in my analysis?
A4: The most common method is the post-extraction spike comparison.[1] This involves comparing the peak area of the analyte in a standard solution prepared in a clean solvent to the peak area of the analyte spiked at the same concentration into a blank matrix extract (a sample extract that does not contain the analyte). The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]
Q5: Is a stable isotope-labeled internal standard available for this compound?
A5: While custom synthesis of stable isotope-labeled compounds is often possible through various vendors, a commercially available, off-the-shelf stable isotope-labeled internal standard for this compound may not be readily available. In such cases, a structurally similar compound that is not present in the sample can be used as an internal standard, but a stable isotope-labeled version of the analyte itself will provide the most accurate correction for matrix effects.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques for Phenolic Acids in Plant Matrices
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 65 - 85 | 40 - 70 (Suppression) | Fast, simple, and inexpensive. | Inefficient removal of phospholipids and other small molecules, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 60 - 85 (Suppression) | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 85 - 105 | 85 - 110 | Provides the cleanest extracts by effectively removing interfering matrix components. High analyte recovery and reproducibility.[1] | More time-consuming and costly compared to PPT and LLE. Requires method development to select the appropriate sorbent and solvent system. |
Note: The values presented are illustrative and can vary depending on the specific plant matrix and the optimization of the extraction protocol.[1]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from a Plant Extract
This protocol is a general guideline and may require optimization for your specific plant matrix.
1. Materials:
-
SPE cartridges: Polymeric reversed-phase (e.g., Strata-X, 100 mg/3 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Plant extract (previously prepared, e.g., by methanolic extraction)
-
SPE vacuum manifold
-
Collection tubes
2. SPE Procedure:
-
Step 1: Cartridge Conditioning
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the SPE cartridge. Do not allow the sorbent to dry.
-
-
Step 2: Sample Loading
-
Take an aliquot of your plant extract and evaporate the solvent.
-
Reconstitute the dried extract in 1 mL of water acidified with 0.1% formic acid.
-
Load the reconstituted sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Step 3: Washing
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 2-5 minutes to remove any remaining water.
-
-
Step 4: Elution
-
Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporate the methanol under a gentle stream of nitrogen.
-
-
Step 5: Reconstitution
-
Reconstitute the dried eluate in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex to ensure the analyte is fully dissolved.
-
The sample is now ready for injection.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Mechanism of ion suppression in ESI-MS.
References
Improving the yield of 4-O-p-Coumaroylquinic acid extraction from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 4-O-p-Coumaroylquinic acid from natural sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Extraction | The solvent may not be effectively penetrating the plant matrix to dissolve the target compound. Key factors include solvent choice, temperature, and extraction time.[1] | Optimize Solvent: Experiment with different solvents and their concentrations. Aqueous ethanol (B145695) (50-80%) and methanol (B129727) are often effective for extracting phenolic compounds.[2][3][4] Increase Temperature: Higher temperatures can improve solvent viscosity and solubility, but be cautious of degradation (see Issue 2). Optimal temperatures for phenolic extraction are often between 50°C and 75°C.[3][5][6] Extend Extraction Time: Ensure sufficient time for the solvent to interact with the plant material. However, prolonged times at high temperatures can lead to degradation.[5][7] Optimize Solvent-to-Solid Ratio: A low ratio may result in an incomplete extraction. Increasing the ratio can enhance mass transfer. Ratios from 10:1 to 50:1 (mL/g) are commonly used.[2][3][8] Increase Agitation/Use Advanced Techniques: Employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration and reduce extraction time.[9] |
| Compound Degradation | This compound can degrade or isomerize under certain conditions, particularly high pH and elevated temperatures.[7][10] | Control pH: Maintain a slightly acidic pH (around 2-4) during extraction, as phenolic compounds are generally more stable under these conditions.[6] Avoid alkaline conditions which can cause acyl migration and degradation.[10] Moderate Temperature: Use the lowest effective temperature to minimize thermal degradation. For UAE, lower temperatures can be maintained while still achieving high efficiency.[6] |
| Low Natural Abundance | The concentration of this compound can vary significantly between plant species and even different parts of the same plant.[1][5][11] | Source Material Selection: Research the reported concentrations of this compound in your chosen plant material. Consider screening different sources or plant parts for higher concentrations. For example, certain species of coffee are known to be rich in this compound.[5] |
| Improper Sample Preparation | Inadequate grinding of the plant material can limit the surface area available for solvent interaction.[1] | Optimize Particle Size: Grind the dried plant material to a fine, uniform powder to maximize the surface area for efficient extraction. A mesh size of 30-40 is often optimal.[12] |
Issue 2: Isomerization and Purity Challenges
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Acyl Migration | During extraction or purification, the p-coumaroyl group can migrate from the 4-O position to the 3-O or 5-O positions, especially under neutral to alkaline pH conditions.[10] This results in a mixture of isomers that can be difficult to separate. | Maintain Acidic Conditions: Keep the pH of your extraction solvent and any subsequent aqueous solutions acidic to minimize acyl migration.[10] Monitor with Chromatography: Use techniques like HPLC to monitor the isomeric purity of your extracts and purified fractions. |
| Co-extraction of Impurities | Crude extracts often contain a complex mixture of other phenolic compounds, lipids, and pigments that can interfere with purification. | Selective Solvent Extraction: Use a solvent system that preferentially dissolves this compound while leaving behind undesirable compounds. Pre-purification/Clean-up: Employ a preliminary clean-up step, such as solid-phase extraction (SPE) or liquid-liquid partitioning, to remove major classes of impurities before final purification.[13] |
| Ineffective Purification | The chosen chromatography method may not be providing adequate separation of this compound from its isomers or other closely related compounds. | Optimize Chromatography: For column chromatography, experiment with different stationary phases (e.g., silica (B1680970) gel, polyamide, or Sephadex LH-20) and mobile phase gradients. For preparative HPLC, fine-tune the mobile phase composition and gradient to improve resolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The optimal solvent can depend on the specific plant material. However, methanol and aqueous ethanol (typically 50-80%) are widely reported to be effective for extracting phenolic acids.[2][3][4] Methanol is often highly selective for phenolic compounds.[3] It is recommended to perform small-scale pilot extractions with different solvents to determine the best choice for your specific source.
Q2: How does temperature affect the extraction yield?
A2: Increasing the extraction temperature generally improves the extraction efficiency by increasing the solubility of the target compound and decreasing the viscosity of the solvent.[2] However, temperatures that are too high can lead to the degradation of this compound.[7] A common optimal range for conventional extraction is 50-75°C.[3][5][6] For techniques like ultrasound-assisted extraction, high yields can often be achieved at lower temperatures, which helps to preserve the integrity of the compound.[6]
Q3: What is the ideal solvent-to-solid ratio for extraction?
A3: The solvent-to-solid ratio is a critical parameter. A higher ratio generally leads to a better extraction yield up to a certain point, after which the effect may plateau.[2][8] Commonly used ratios range from 10:1 to 50:1 (mL of solvent to g of plant material). The optimal ratio should be determined experimentally for your specific material and extraction method.
Q4: How can I minimize the isomerization of this compound during extraction?
A4: Isomerization, specifically acyl migration, is a significant issue and is primarily influenced by pH. To minimize this, maintain a slightly acidic environment (pH 2-4) throughout the extraction and purification process.[6][10] Avoid neutral or alkaline conditions, which are known to promote the conversion of this compound to its 3-O and 5-O isomers.[10]
Q5: What are the recommended methods for purifying the crude extract?
A5: A multi-step purification approach is often necessary. A common workflow involves:
-
Initial Clean-up: This can be done using solid-phase extraction (SPE) with a resin like Amberlite XAD or through liquid-liquid partitioning to remove non-polar impurities.
-
Column Chromatography: This is a key step for separating the target compound from other components. Polyamide and Sephadex LH-20 are frequently used stationary phases for phenolic acid purification.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative reverse-phase HPLC is often the final step.[14]
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Typical Time | Solvent Volume | Relative Cost | Key Advantages |
| Soxhlet Extraction | 6-48 hours | High (200-600 mL) | Low | Simple setup, well-established. |
| Ultrasound-Assisted Extraction (UAE) | < 30 minutes | Low (< 50 mL) | Low | Fast, efficient, can be performed at lower temperatures.[7][9] |
| Microwave-Assisted Extraction (MAE) | < 30 minutes | Low (< 40 mL) | Average | Very fast, reduced solvent consumption.[9] |
| Accelerated Solvent Extraction (ASE) | < 30 minutes | Moderate (< 100 mL) | High | Fast, automated, uses elevated temperature and pressure.[9] |
| Supercritical Fluid Extraction (SFE) | < 60 minutes | Low (< 10 mL) | High | Uses "green" solvents (like CO2), highly selective.[9] |
Table 2: Influence of Extraction Parameters on Phenolic Compound Yield
| Parameter | General Trend | Considerations |
| Temperature | Yield increases with temperature up to an optimal point, then decreases due to degradation.[7] | Optimal range is often 50-75°C for conventional methods.[3][5][6] Thermolabile compounds require lower temperatures. |
| Solvent Concentration (Aqueous Ethanol) | Yield is often highest at 50-80% ethanol.[2][3][4] | The polarity of the solvent mixture should be optimized for the target compound. |
| Solvent-to-Solid Ratio | Yield increases with the ratio up to a saturation point.[2][8] | Ratios of 10:1 to 50:1 (mL/g) are common starting points. |
| Extraction Time | Yield increases with time, but prolonged exposure can lead to degradation, especially at high temperatures.[5][7] | Modern techniques like UAE and MAE significantly reduce the required time.[9] |
| pH | Acidic pH (2-4) generally improves stability and extraction efficiency for phenolic acids.[6] | Alkaline pH can cause degradation and isomerization.[10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a suitable extraction vessel.
-
Add 20 mL of 70% ethanol (v/v) to achieve a 20:1 solvent-to-solid ratio.
-
Adjust the pH of the mixture to approximately 3.0 using a dilute acid (e.g., formic acid or hydrochloric acid).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 20 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature at 45°C.
-
-
Recovery of Crude Extract:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the solid residue with another 20 mL of the solvent and repeat the centrifugation.
-
Pool the supernatants.
-
Filter the pooled supernatant through a 0.45 µm filter.
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Conventional Solvent Extraction (Maceration with Agitation)
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 10 grams of the powdered material into a flask.
-
Add 200 mL of methanol to achieve a 20:1 solvent-to-solid ratio.
-
Stopper the flask and place it on an orbital shaker.
-
Macerate for 24 hours at room temperature with continuous agitation.
-
-
Recovery of Crude Extract:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical relationship for troubleshooting low extraction yield.
Caption: Simplified biosynthesis pathway of this compound in plants.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of solvent, temperature, and solvent-to-solid ratio on the total phenolic content and antiradical activity of extracts from different components of grape pomace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Optimization of the Extraction of Phenolic Compounds from Grape Marc: A Comparison between Conventional and Ultrasound-Assisted Methods [mdpi.com]
- 7. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of 4-O-p-Coumaroylquinic acid.
Welcome to the technical support center for the chemical synthesis of 4-O-p-Coumaroylquinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges include:
-
Acyl Migration: The p-coumaroyl group can migrate between the hydroxyl groups of the quinic acid ring, particularly between the C3 and C4 positions, leading to a mixture of isomers.[1][2][3] This rearrangement can occur under both acidic and basic conditions.[2][4]
-
Regioselectivity: Achieving selective esterification at the C4 hydroxyl group of quinic acid requires a robust protecting group strategy to block other reactive hydroxyl groups.
-
Low Yields: The multi-step nature of the synthesis, including protection, coupling, and deprotection, can lead to low overall yields.[2]
-
Purification: Separating the desired this compound from its isomers (e.g., 3-O and 5-O-p-Coumaroylquinic acid) and other byproducts is often challenging and typically requires chromatographic methods.[1][2]
-
Long Reaction Times: Deprotection steps can be lengthy, sometimes requiring several days for completion.[2]
Q2: Why is acyl migration a significant problem?
A2: Acyl migration leads to the formation of a mixture of isomers, primarily 3-O-p-Coumaroylquinic acid and this compound.[2][3] This complicates the purification process and reduces the yield of the target compound. The migration is believed to occur through the formation of an intermediate orthoester.[2]
Q3: What is a common precursor for the p-coumaroyl moiety in this synthesis?
A3: A common precursor is p-acetylcoumaroyl chloride. The acetyl group protects the phenolic hydroxyl group of p-coumaric acid during the esterification reaction.[1][2]
Troubleshooting Guides
Problem 1: Low yield of the desired this compound isomer.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Protection of Quinic Acid: Incomplete protection of the C1, C3, and C5 hydroxyl groups leads to side reactions and a mixture of products. | Ensure complete protection of the quinic acid hydroxyl groups at positions 3 and 5 before esterification. Monitor the protection reaction by TLC or NMR to confirm full conversion. The synthesis of a 1,5-γ-quinide intermediate is a common strategy to protect these positions.[2] |
| Acyl Migration During Deprotection: The p-coumaroyl group migrates from the C4 to the C3 position under acidic or basic deprotection conditions. | Carefully control the deprotection conditions. Monitor the reaction closely by ¹H NMR to minimize the duration of exposure to acidic or basic reagents, as prolonged reaction times can favor acyl migration and hydrolysis of the ester bond.[2] Consider milder deprotection methods if possible. |
| Suboptimal Coupling Conditions: The esterification reaction between the protected quinic acid and p-acetylcoumaroyl chloride is not proceeding to completion. | Optimize the coupling reaction conditions. Ensure anhydrous conditions. Use an appropriate base such as pyridine (B92270) and a catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2] The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature.[1][2] |
| Loss of Product During Purification: The desired product is lost during column chromatography due to similar polarities of the isomers. | Use high-resolution chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC for better separation of isomers.[5] Optimize the solvent system for column chromatography to maximize the separation between the 3-O and 4-O isomers. |
Problem 2: Presence of multiple isomers in the final product.
| Possible Cause | Troubleshooting Suggestion |
| Acyl Migration: This is the most common cause of isomeric impurities. | As mentioned above, minimize reaction times for deprotection and use the mildest possible conditions. It has been observed that deprotection with HCl (2N) in THF can lead to a mixture of 3-O and 4-O isomers.[2] |
| Incomplete Regioselective Protection: The initial protection of quinic acid was not fully regioselective, leaving other hydroxyl groups available for esterification. | Re-evaluate the protecting group strategy. Ensure the chosen protecting groups are stable under the reaction conditions and provide high regioselectivity. |
Quantitative Data Summary
| Reaction Step | Reactants | Conditions | Product | Yield | Reference |
| Protection | (-)-Quinic acid | Dehydration, no solvent | 1,5-γ-Quinide | <5% (recrystallization) | [2] |
| Protection | (-)-Quinic acid, MeOH | Esterification | Methyl quinate | - | [2] |
| Protection | Methyl quinate, 2,2,3,3-tetramethoxybutane | - | Protected methyl quinate | 15% (overall from quinic acid) | [2] |
| Coupling | Protected methyl quinate, p-acetylcoumaroylchloride | DMAP, pyridine, CH₂Cl₂ | Protected 3-O-p-coumaroyl methyl quinate | 74% | [2] |
| Deprotection | Protected 3-O-p-coumaroyl methyl quinate | HCl (2N)/THF (3:1), 6 days | 4:1 mixture of 3-O- and this compound | 62% (conversion) | [2] |
| Coupling | Protected 1,5-γ-quinide, p-acetylcoumaroylchloride | DMAP, pyridine, CH₂Cl₂ | Protected this compound | - | [1] |
Experimental Protocols
Synthesis of p-Acetylcoumaroyl Chloride
-
React p-coumaric acid with acetic anhydride (B1165640) in pyridine in the presence of 5% 4-(dimethylamino)pyridine (DMAP).
-
The resulting acetate-protected compound is then treated with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to yield p-acetylcoumaroyl chloride.[1]
General Esterification Procedure
-
Dissolve the selectively protected quinic acid derivative in anhydrous dichloromethane.
-
Add pyridine and a catalytic amount of DMAP.
-
Add p-acetylcoumaroyl chloride dropwise at room temperature under an inert atmosphere.
-
Stir the reaction for 24 hours.
-
After completion, work up the reaction and purify the product by column chromatography on silica (B1680970) gel.[1][2]
General Deprotection Procedure
-
Dissolve the protected p-coumaroylquinic acid ester in a mixture of HCl (2N) and THF (e.g., 3:1 v/v).
-
Stir the solution at room temperature for an extended period (e.g., 6-11 days).
-
Monitor the reaction progress by ¹H NMR to determine the optimal time to stop the reaction to avoid significant ester bond hydrolysis.[2]
-
Neutralize the reaction mixture and purify the final product.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. Documents download module [ec.europa.eu]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
Preventing acyl migration in p-coumaroylquinic acids during analysis.
Welcome to the technical support center for the analysis of p-coumaroylquinic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate acyl migration during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in p-coumaroylquinic acids and why is it a problem?
A1: Acyl migration is an intramolecular transesterification reaction where the p-coumaroyl group relocates from one hydroxyl group to another on the quinic acid core.[1][2][3] This process interconverts the different positional isomers (e.g., 3-p-coumaroylquinic acid, 4-p-coumaroylquinic acid, and 5-p-coumaroylquinic acid). This is problematic for analysis as it can alter the true isomeric profile of the sample, leading to inaccurate identification and quantification of the individual p-coumaroylquinic acid isomers.
Q2: What are the primary factors that cause acyl migration?
A2: The primary factors that induce acyl migration are pH and temperature.[1][3][4]
-
pH: Basic conditions (high pH) strongly promote acyl migration.[1][3] While acidic conditions are generally used to minimize this, some migration can still occur.
-
Temperature: Elevated temperatures, whether during sample extraction, storage, or analysis, will accelerate the rate of acyl migration.[1][4]
Q3: Can the extraction solvent influence acyl migration?
A3: Yes. The presence of water can facilitate acyl migration. Therefore, for the initial extraction of undried plant materials, using 100% methanol (B129727) is advisable to minimize the water content.[5] For dried samples, aqueous methanol (e.g., 70% methanol in water) is often used and provides high extraction efficiency.[4] It is crucial to keep the extraction time and temperature to a minimum.
Q4: What are the ideal short-term and long-term storage conditions for samples containing p-coumaroylquinic acids?
A4: To minimize degradation and acyl migration, samples should be stored at low temperatures. For short-term storage (i.e., during an experimental workflow), keeping extracts at 4°C is recommended.[2] For long-term storage, freezing at -20°C or below is advisable. Samples should be stored in the dark to prevent potential photo-isomerization.
Troubleshooting Guide: HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of p-coumaroylquinic acids, with a focus on problems arising from acyl migration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks or shoulders on known isomer peaks. | Acyl migration may be occurring during sample preparation or the HPLC run itself, creating new isomers. | 1. Check pH of sample and mobile phase: Ensure the mobile phase is acidic (pH 2.5-3.5) using an additive like formic or acetic acid.[2] If the sample is dissolved in a neutral or basic buffer, acidify it before injection.2. Lower the analysis temperature: Use a column oven set to a lower, but stable, temperature (e.g., 25-30°C) to reduce thermal isomerization while maintaining reproducibility.[2]3. Minimize time between preparation and analysis: Inject samples as soon as possible after preparation. Keep prepared samples in an autosampler cooled to 4°C. |
| Inconsistent peak areas or variable isomer ratios between replicate injections of the same sample. | This can be due to ongoing acyl migration in the sample vial within the autosampler. | 1. Ensure autosampler cooling: Verify that the autosampler is maintaining a low temperature (e.g., 4°C).2. Acidify the sample solvent: The solvent used to dissolve the sample for injection should be the same as the initial mobile phase to ensure a stable acidic environment. |
| Broad or tailing peaks for all isomers. | This is often a general chromatography issue but can be exacerbated by on-column interactions. | 1. Check for column contamination or degradation: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]2. Ensure mobile phase miscibility: Confirm that all components of your mobile phase are fully miscible.[7]3. Optimize mobile phase acidity: A consistent low pH helps maintain the protonation state of the acids, leading to sharper peaks. |
| Loss of resolution between isomers. | Co-elution can occur if the chromatographic conditions are not optimal or if acyl migration is causing peak broadening that merges adjacent peaks. | 1. Adjust the gradient slope: A shallower gradient can improve the separation between closely eluting isomers.2. Try a different column: A column with a different stationary phase or a smaller particle size may provide better resolution.3. Ensure all system connections are secure: Leaks can lead to poor chromatographic performance.[8] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for Minimizing Acyl Migration
This protocol outlines a general procedure for extracting p-coumaroylquinic acids from plant material while minimizing the risk of isomerization.
-
Sample Homogenization:
-
For fresh/undried samples, flash-freeze in liquid nitrogen and grind to a fine powder.
-
For dried samples, grind to a fine powder at room temperature.
-
-
Extraction:
-
To the powdered sample, add an appropriate volume of extraction solvent.
-
Vortex thoroughly.
-
Perform extraction using ultrasonication in a cold water bath for 15-20 minutes. Avoid methods that generate significant heat.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an amber HPLC vial.
-
-
Storage:
-
Immediately place the vial in a cooled autosampler (4°C) for analysis.
-
If analysis is not immediate, store at -20°C or lower.
-
Protocol 2: General Purpose HPLC-UV Method for p-Coumaroylquinic Acid Isomers
This method provides a starting point for the chromatographic separation of p-coumaroylquinic acid isomers. Optimization may be required depending on the specific sample matrix and isomers of interest.
-
HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Column Temperature: 30°C.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 2-10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 40 20.0 90 22.0 90 22.1 10 | 25.0 | 10 |
Data Summary
The stability of p-coumaroylquinic acid isomers is highly dependent on the analytical conditions. The following table summarizes the expected impact of pH and temperature on acyl migration, based on studies of related chlorogenic acids.
| Condition | Expected Rate of Acyl Migration | Rationale |
| pH > 7.0 (Basic) | High to Very High | Base-catalyzed hydrolysis and transesterification are rapid.[1][3] |
| pH 5.0 - 7.0 (Neutral) | Moderate | Acyl migration still occurs, and the rate increases with pH. |
| pH < 4.0 (Acidic) | Low | Acidic conditions suppress the formation of the alkoxide intermediates necessary for rapid migration. This is the preferred condition for analysis. |
| Temperature > 40°C | High | Provides the activation energy for the transesterification reaction to proceed quickly.[1] |
| Temperature 25-30°C | Low to Moderate | A good compromise for analytical reproducibility without inducing significant migration during the run.[2] |
| Temperature < 4°C | Very Low | Reduces molecular motion and reaction kinetics, ideal for sample storage.[2] |
Visualizations
Caption: Acyl migration interconverts p-coumaroylquinic acid isomers.
Caption: Workflow for analyzing p-coumaroylquinic acids.
References
- 1. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring of Chlorogenic Acid and Antioxidant Capacity of Solanum melongena L. (Eggplant) under Different Heat and Storage Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usa-journals.com [usa-journals.com]
Method development for resolving co-eluting compounds with 4-O-p-Coumaroylquinic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of 4-O-p-Coumaroylquinic acid and co-eluting compounds.
Troubleshooting Guide
Co-elution can manifest as broad, asymmetrical, or shouldered peaks. Use this guide to diagnose and resolve common co-elution issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peak for this compound | 1. Secondary Interactions: Silanol (B1196071) interactions with the stationary phase. 2. Column Overload: Injecting too much sample mass. 3. Poor Mobile Phase pH Control: Ionization state of the analyte is not consistent. | 1. Mobile Phase Modification: Add a competitive acid like 0.1% formic or trifluoroacetic acid to the mobile phase to suppress silanol interactions. 2. Sample Dilution: Reduce the concentration of the sample injected. 3. pH Adjustment: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of this compound to maintain its neutral form. |
| Shoulder on the Main Peak | 1. Co-elution with an Isomer: Structural isomers (e.g., 3-O-p-Coumaroylquinic acid, 5-O-p-Coumaroylquinic acid) or cis/trans isomers have very similar retention times. 2. Matrix Interference: A compound from the sample matrix is co-eluting. | 1. Method Optimization: See the detailed experimental protocols below. Focus on changing selectivity by altering the organic modifier (e.g., methanol (B129727) instead of acetonitrile), or changing the stationary phase (e.g., from C18 to a Phenyl-Hexyl column).[1][2][3] 2. Peak Purity Analysis: Use a Diode Array Detector (DAD) to check for spectral uniformity across the peak.[4] A Mass Spectrometer (MS) can also be used to identify different m/z values under a single chromatographic peak.[4][5] |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: The column is not fully conditioned to the initial mobile phase conditions. 2. Mobile Phase Instability: Evaporation of the organic component or changes in pH over time. 3. Temperature Fluctuations: The column temperature is not stable. | 1. Sufficient Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before injection. 2. Fresh Mobile Phase: Prepare mobile phase daily and keep solvent reservoirs capped. 3. Use a Column Oven: Maintain a constant and elevated column temperature (e.g., 30-40°C) to improve reproducibility.[3] |
| Peak Fronting | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. 2. Column Overload: High concentration of the analyte. | 1. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute Sample: Reduce the amount of analyte injected onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when I suspect co-elution with this compound?
A1: First, confirm the issue. A broader than expected peak, a shoulder, or a non-symmetrical peak shape are all indicators of co-elution.[4] If you have a Diode Array Detector (DAD), check the peak purity. Inconsistent UV spectra across the peak strongly suggest co-elution.[4] Similarly, a mass spectrometer can reveal multiple components under a single peak.[4][5]
Q2: How can I improve the separation of this compound from its isomers?
A2: Isomers of coumaroylquinic acid are notoriously difficult to separate. To improve resolution, you need to alter the selectivity of your chromatographic system. The most effective ways to do this are:
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can change the elution order of closely related compounds.[1][2][3]
-
Change the stationary phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase. These stationary phases offer different interaction mechanisms that can resolve isomers.[1][2][3]
-
Optimize the mobile phase gradient: A shallower gradient around the elution time of your compounds of interest can improve separation.[2]
Q3: Can adjusting the mobile phase pH resolve co-elution?
A3: Yes, especially if the co-eluting compound has a different pKa than this compound. As a carboxylic acid, the retention of this compound is sensitive to pH.[2][6] By adjusting the pH of the aqueous portion of your mobile phase (typically with formic acid, acetic acid, or phosphoric acid), you can change the ionization state of the analytes and potentially improve their separation.[2][7] For reproducible results, it is best to work at a pH at least 1.5 to 2 units away from the pKa of your analyte.[6]
Q4: Will changing the temperature or flow rate help with co-elution?
A4: Adjusting temperature and flow rate can influence resolution, but they are often less impactful than changing the mobile phase or stationary phase.
-
Temperature: Increasing the column temperature can improve efficiency (leading to sharper peaks) and may slightly alter selectivity.[3][8]
-
Flow Rate: A lower flow rate generally increases the theoretical plates and can improve resolution, but it will also increase the analysis time.[2]
Q5: What is a good starting point for developing a separation method for this compound?
A5: A good starting point is a reversed-phase method using a C18 column with a gradient elution. A typical mobile phase would be 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B).[7][9][10] A scouting gradient from a low to high percentage of Solvent B will give you an idea of the retention behavior of your compounds. From there, you can optimize the gradient and other parameters as needed.
Experimental Protocols
Protocol 1: HPLC Method Development for Resolving this compound
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from co-eluting compounds.
1. Initial Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection: DAD at 310 nm.[11]
-
Injection Volume: 10 µL.
2. Scouting Gradient:
-
Run a broad linear gradient to determine the elution range of the compounds (e.g., 5% to 95% B in 20 minutes).
3. Gradient Optimization:
-
Based on the scouting run, create a more focused gradient. If compounds are eluting too early, decrease the initial %B.
-
To improve the separation of closely eluting peaks, create a shallower gradient segment around their elution time. For example, if the co-eluting peaks appear between 10 and 12 minutes, you might modify the gradient to have a very slow increase in %B during this window.
4. Selectivity Optimization:
-
If co-elution persists, change the organic modifier. Replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient.
-
If necessary, try a different column chemistry. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like this compound.
Data Presentation
Table 1: Example HPLC Methods for Separation of Coumaroylquinic Acid Isomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., Thermo Scientific Hypersil GOLD™, 150 x 4.6 mm, 5 µm)[7] | Biphenyl (150 x 4.6 mm, 5 µm) | Kinetex EVO C18 (250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | 1.0% Formic Acid in Water[7] | 0.01% Trifluoroacetic Acid in Water[12] |
| Mobile Phase B | Acetonitrile | Methanol[7] | Acetonitrile[12] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[7] | 1.0 mL/min[12] |
| Detection | DAD (328 nm)[9] | DAD (Wavelength not specified) | DAD (280 and 300 nm)[12] |
| Gradient | Isocratic or Gradient | Gradient (10% B for 10 min)[7] | Gradient (5% to 25% B in 30 min, then to 50% B at 45 min)[12] |
Table 2: Comparison of HPLC and UPLC for Chlorogenic Acid Analysis
| Parameter | HPLC | UPLC |
| Column | C18, 5 µm, 4.6 x 250 mm[13] | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[13] |
| Flow Rate | 1.0 mL/min[13] | 0.4 mL/min[13] |
| Run Time | ~30 minutes[13] | ~5 minutes[13] |
| Backpressure | Lower | Significantly Higher |
| Solvent Consumption | Higher | Lower |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idus.us.es [idus.us.es]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 4-O-p-Coumaroylquinic Acid for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 4-O-p-Coumaroylquinic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a natural phenolic compound belonging to the hydroxycinnamic acid derivatives class. It is characterized by a p-coumaric acid moiety attached to a quinic acid backbone. Like many phenolic compounds, it has limited solubility in aqueous solutions, which is the basis for most in vitro assay systems.[1][2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the primary solvents for dissolving this compound?
The primary solvent for creating high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[3] For in vitro assays, it is crucial to keep the final concentration of these organic solvents in the cell culture medium low (typically ≤0.5% for DMSO) to avoid cytotoxicity.[4]
Q3: How does pH affect the solubility of this compound?
This compound is a weakly acidic compound.[1][2] Its solubility in aqueous solutions is pH-dependent. At a higher pH (alkaline conditions), the phenolic hydroxyl and carboxylic acid groups deprotonate, forming a more polar phenolate (B1203915) and carboxylate ions, which are more soluble in water. Therefore, increasing the pH of the aqueous buffer can enhance its solubility.[5][6][7]
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in water or PBS is challenging due to its "slightly soluble" nature in water.[1][2] While some dissolution may occur, achieving a high concentration for a stock solution is unlikely. It is generally recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
| Cause | Solution |
| Exceeding Aqueous Solubility: The concentration of this compound in the final aqueous solution is above its solubility limit. | 1. Lower the final concentration: Decrease the final working concentration of the compound in your assay. 2. Increase the final DMSO concentration: A slightly higher final DMSO concentration (up to 0.5%) might help keep the compound in solution. Always perform a vehicle control to check for solvent toxicity at that concentration.[4] 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.[4] |
| Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock directly to the aqueous buffer can cause the compound to "crash out" of the solution due to the sudden change in polarity. | 1. Slow Addition with Vortexing: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while continuously vortexing or stirring. This promotes rapid and uniform mixing. 2. Prepare an Intermediate Dilution: First, dilute the DMSO stock in a smaller volume of the aqueous buffer and then add this intermediate solution to the final volume. |
| Low Temperature of Aqueous Media: The solubility of many compounds decreases at lower temperatures. | Use Pre-warmed Media: Ensure your cell culture media or buffer is at 37°C before adding the compound stock solution.[8] |
Issue 2: Inconsistent or non-reproducible assay results.
| Cause | Solution |
| Undissolved Compound: The compound may not be fully dissolved in the initial stock solution, leading to inaccurate concentrations. | 1. Ensure Complete Dissolution of Stock: Visually inspect your DMSO stock solution to ensure there are no visible particles. If needed, gently warm the solution to 37°C or use a bath sonicator to aid dissolution. 2. Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power. Use fresh, anhydrous DMSO for preparing stock solutions.[9] |
| Compound Degradation: Phenolic compounds can be sensitive to light, high pH, and prolonged storage in aqueous solutions. | 1. Protect from Light: Store stock solutions in amber vials or wrapped in foil.[8] 2. Prepare Fresh Working Solutions: Prepare the final working dilutions immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. 3. Check pH Stability: If using pH adjustment for solubilization, be aware that some phenolic compounds can degrade at high pH over time. |
| Interaction with Media Components: Components in the cell culture media, such as proteins in serum, can interact with the compound, affecting its availability and activity. | Use Serum-Free Media for Initial Dissolution: If possible, prepare the initial dilution in a serum-free medium before adding it to your complete, serum-containing medium. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and the related compound p-Coumaric acid. This data can be used as a reference for preparing stock and working solutions.
| Compound | Solvent | Solubility | Source |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | MedchemExpress |
| Water | Slightly soluble | [1][2] | |
| p-Coumaric acid | Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [3] |
| Ethanol | Very soluble | [10] | |
| Ethanol | ~10 mg/mL | [3] | |
| Water | Slightly soluble | [10] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound into a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of compound).
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: pH-Adjusted Solubilization in Aqueous Buffer
Objective: To increase the solubility of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, Tris buffer)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of this compound to the aqueous buffer.
-
While stirring, slowly add small increments of 1 M NaOH to the solution.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved. Note the final pH.
-
It is crucial to determine if the final pH is compatible with your in vitro assay system. If necessary, the pH can be carefully back-titrated with a dilute acid (e.g., 0.1 M HCl), but be cautious as this may cause the compound to precipitate.
-
Sterile filter the final solution before use in cell-based assays.
Protocol 3: Solubilization using Cyclodextrins
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer or cell culture medium
-
Vortex mixer or sonicator
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Vortex or sonicate the mixture until the compound is dissolved. The formation of the inclusion complex can take time, so allow for sufficient mixing.
-
This method is particularly useful for preparing formulations for in vivo studies and can also be adapted for in vitro assays where the presence of cyclodextrin does not interfere with the experiment.
Visualizations
Caption: A decision-tree workflow for solubilizing this compound.
Caption: Methods to improve the aqueous solubility of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for 4-p-Coumaroylquinic acid (HMDB0301710) [hmdb.ca]
- 2. Showing Compound p-Coumaroylquinic acid (FDB000240) - FooDB [foodb.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emulatebio.com [emulatebio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. p-Coumaric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Standardization of Extraction Procedures for Reproducible Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing extraction procedures for reproducible quantification of proteins, nucleic acids, and metabolites.
Section 1: Protein Extraction
Troubleshooting Guide: Protein Extraction
A successful protein extraction is the first critical step for reliable downstream applications such as Western blotting or mass spectrometry.[1][2][3] This guide addresses common issues encountered during protein extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Protein Yield | Incomplete cell lysis. | Optimize lysis buffer for your specific cell or tissue type. Consider using a harsher buffer like RIPA for membrane-bound or nuclear proteins.[1][2] Ensure complete mechanical disruption through homogenization or sonication.[1][4] |
| Insufficient starting material. | Increase the amount of tissue or number of cells used for the extraction.[5] | |
| Protein degradation. | Always work on ice or at 4°C.[4][6] Add protease inhibitors to the lysis buffer immediately before use.[3][7] | |
| Protein precipitation during extraction. | Adjust buffer conditions (pH, salt concentration) to improve protein stability.[8] For hydrophobic proteins, consider adding non-ionic detergents. | |
| Protein Degradation (Visible on Gel) | Protease activity. | Use a fresh cocktail of protease inhibitors.[7] Minimize the time between sample collection and extraction.[3] |
| Repeated freeze-thaw cycles. | Aliquot protein lysates after the initial extraction and store at -80°C to avoid multiple freeze-thaw cycles.[9] | |
| Poor Sample Quality (Interference in Downstream Assays) | Presence of contaminants (e.g., salts, detergents). | For applications sensitive to detergents, consider alternative lysis buffers or dialysis after extraction.[2] Ensure thorough removal of cellular debris by centrifugation.[4] |
| High viscosity due to nucleic acid contamination. | Add DNase and RNase to the lysis buffer to digest nucleic acids. | |
| Inconsistent Results Between Replicates | Variability in sample handling. | Standardize all steps of the extraction protocol, from sample collection to the final resuspension of the protein pellet.[10] Ensure consistent timing for all incubation steps. |
| Inaccurate protein quantification. | Use a reliable protein quantification assay (e.g., BCA, Bradford) and ensure standards and samples are prepared accurately.[1] |
Frequently Asked Questions (FAQs): Protein Extraction
Q1: Which lysis buffer should I choose for my experiment?
A1: The choice of lysis buffer depends on the subcellular localization of your protein of interest.[1] For cytoplasmic proteins, a gentle buffer like Tris-HCl may be sufficient.[1] For membrane-bound or nuclear proteins, a stronger buffer containing detergents, such as RIPA buffer, is recommended to ensure complete solubilization.[1][2]
Q2: How can I prevent protein degradation during extraction?
A2: To prevent protein degradation, it is crucial to work quickly and at low temperatures (on ice or at 4°C) at all times.[4][6] Adding a freshly prepared protease inhibitor cocktail to your lysis buffer is essential to inhibit endogenous proteases.[3][7]
Q3: How do I prepare protein samples from tissues?
A3: Tissue samples are more challenging to lyse than cultured cells.[1] It is important to first snap-freeze the tissue in liquid nitrogen and then homogenize it mechanically using an electric homogenizer or by grinding it to a powder in liquid nitrogen.[4][11] Following homogenization, a suitable lysis buffer is added to extract the proteins.[4]
Q4: How should I store my protein lysates?
A4: For short-term storage, protein lysates can be kept at 4°C. For long-term storage, it is best to aliquot the lysates and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[9]
Section 2: Nucleic Acid Extraction
Troubleshooting Guide: Nucleic Acid (DNA/RNA) Extraction
Obtaining high-quality, intact nucleic acids is fundamental for sensitive downstream applications like qPCR and next-generation sequencing.[12][13] This guide provides solutions to common problems during DNA and RNA extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Nucleic Acid Yield | Insufficient starting material. | Increase the amount of sample material used. If not possible, consider methods to enrich for the target nucleic acid.[14][15] |
| Incomplete cell lysis. | Optimize the lysis protocol for your specific sample type, which may involve mechanical, chemical, or enzymatic disruption.[15] | |
| Inefficient binding to the column. | Ensure the binding conditions (e.g., presence of chaotropic salts and ethanol) are optimal as per the kit's protocol.[16] | |
| Incomplete elution. | Use the recommended elution buffer and volume. Pre-warming the elution buffer can sometimes improve yield.[15] | |
| Poor Nucleic Acid Quality (Low A260/A280 or A260/A230 ratios) | Protein contamination (low A260/A280). | Ensure complete protein precipitation and removal. Consider an additional proteinase K digestion step.[14] |
| Chaotropic salt or phenol (B47542) contamination (low A260/A230). | Perform an additional wash step with the appropriate wash buffer to remove residual salts.[16][17] | |
| Residual ethanol. | Ensure the column is completely dry before elution by performing a "dry spin".[14] | |
| Nucleic Acid Degradation | Nuclease contamination. | Use nuclease-free reagents and consumables.[15] For RNA extraction, add RNase inhibitors to the lysis buffer.[15][17] |
| Improper sample storage. | Store samples at -80°C or in a stabilizing reagent like RNAlater to prevent degradation.[18] For RNA work, avoid thawing samples before they are in a lysis buffer containing RNase inhibitors.[17] | |
| Genomic DNA Contamination in RNA Samples | Incomplete removal of genomic DNA. | Perform an on-column DNase digestion or a post-extraction DNase treatment.[17] Design primers that span an intron for RT-qPCR to avoid amplification of gDNA.[19] |
| Cross-Contamination Between Samples | Carryover of nucleic acids. | Use fresh pipette tips for each sample and reagent. Work in a unidirectional manner from pre-amplification to post-amplification areas.[15] |
Frequently Asked Questions (FAQs): Nucleic Acid Extraction
Q1: What is the ideal A260/A280 ratio for pure DNA and RNA?
A1: For pure DNA, the ideal A260/A280 ratio is ~1.8. For pure RNA, it is ~2.0. Ratios lower than this may indicate protein or other contaminants.[14]
Q2: How can I improve the yield of RNA from my samples?
A2: To improve RNA yield, ensure complete cell lysis and homogenization.[17] Using a sufficient volume of lysis buffer and performing all steps quickly on ice can help. For column-based kits, make sure not to overload the column with too much starting material.[20]
Q3: My DNA/RNA is degraded. What can I do to prevent this?
A3: Nuclease contamination is a primary cause of degradation. Always use certified nuclease-free tubes, tips, and reagents.[15] For RNA, which is particularly labile, adding beta-mercaptoethanol or another RNase inhibitor to the lysis buffer is crucial.[17] Proper sample storage, such as snap-freezing in liquid nitrogen and storing at -80°C, is also critical.[18]
Q4: How do I remove genomic DNA from my RNA sample?
A4: Most commercial RNA extraction kits include a DNase I treatment step, which can be performed either on the column during the extraction process or after the RNA has been eluted.[17] This is highly recommended for sensitive downstream applications like RT-qPCR.
Section 3: Metabolite Extraction
Troubleshooting Guide: Metabolite Extraction
Metabolomics studies are highly sensitive to pre-analytical variations.[21] Proper extraction is key to obtaining a representative snapshot of the metabolome.[22]
| Problem | Potential Cause | Recommended Solution |
| Low Metabolite Yield/Recovery | Inefficient extraction method. | The choice of extraction solvent is critical and depends on the metabolites of interest. A combination of polar and non-polar solvents is often used for broad coverage.[23][24] Two rounds of extraction can improve yield.[25] |
| Insufficient sample amount. | Ensure the starting material meets the minimum requirements for your analytical platform.[26] | |
| Metabolite Degradation | Enzymatic activity post-sampling. | Quench metabolic activity immediately upon sample collection by snap-freezing in liquid nitrogen or adding ice-cold extraction solvent.[21] |
| Temperature fluctuations. | Keep samples on ice or at 4°C throughout the extraction process.[27] Store extracts at -80°C.[28] | |
| Improper storage. | Minimize freeze-thaw cycles by preparing aliquots.[21] | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize every step of the workflow, from sample collection to extraction.[28] Use standardized operating procedures (SOPs).[28] |
| Batch effects. | Process all samples in a single batch if possible. If not, include quality control (QC) samples throughout the batches to monitor and correct for variability.[29] | |
| Matrix Effects in Mass Spectrometry | Co-elution of interfering compounds. | Optimize chromatographic separation. Use background removal techniques like solid-phase extraction (SPE).[28] |
| High salt concentration. | If using buffers like RIPA for simultaneous protein extraction, be aware that high salt levels are unsuitable for metabolomics.[27] Desalting steps may be necessary. | |
| No Metabolites Detected | Sample dilution. | Ensure the sample is not overly diluted during preparation.[26] |
| Solubility issues. | The final extract may need to be reconstituted in a solvent compatible with the analytical instrument.[26] |
Frequently Asked Questions (FAQs): Metabolite Extraction
Q1: What is the best way to quench metabolism in my samples?
A1: The most effective way to halt enzymatic activity is rapid freezing, typically by immersing the sample in liquid nitrogen.[21] Alternatively, adding an ice-cold extraction solvent directly to the cells or tissue can also be effective.[30]
Q2: Which solvent system should I use for metabolite extraction?
A2: The choice of solvent depends on the polarity of the target metabolites.[23] For broad, untargeted metabolomics, a two-phase extraction using a mixture of methanol (B129727), chloroform, and water is common to separate polar and non-polar metabolites.[24] For polar metabolites, aqueous acetonitrile (B52724) or methanol is often used.[24][31]
Q3: Can I extract proteins and metabolites from the same sample?
A3: Yes, simultaneous extraction is possible, often by using a protein precipitation method.[23] For example, adding cold methanol or acetonitrile can precipitate proteins while solubilizing metabolites.[23] However, it's crucial to ensure the extraction protocol is optimized for both types of molecules and that the buffers used are compatible with downstream analyses for both.[27]
Q4: How important are internal standards in quantitative metabolomics?
A4: Spiking samples with known amounts of stable isotope-labeled internal standards before extraction is a common and recommended practice.[23] This helps to account for variations in extraction efficiency and recovery, thereby improving the accuracy and reproducibility of quantification.[23]
Experimental Protocols & Visualizations
Generic Protein Extraction Workflow from Cultured Cells
This workflow outlines the key steps for extracting total protein from adherent cultured cells for subsequent analysis like Western blotting.
References
- 1. goldbio.com [goldbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. agrisera.com [agrisera.com]
- 4. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 7. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Systematic evaluation and optimization of protein extraction parameters in diagnostic FFPE specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 12. biocompare.com [biocompare.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. willowfort.co.uk [willowfort.co.uk]
- 15. 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them - FOUR E's Scientific [4esci.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. neb.com [neb.com]
- 19. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 20. mpbio.com [mpbio.com]
- 21. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. organomation.com [organomation.com]
- 23. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 24. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 25. jianhaidulab.com [jianhaidulab.com]
- 26. Frequently asked questions – Metabolomics Core Facility [embl.org]
- 27. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 28. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 29. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 31. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HPLC Methods for 4-O-p-Coumaroylquinic Acid Analysis: A Comparative Guide
The accurate quantification of 4-O-p-Coumaroylquinic acid, a significant phenolic compound found in various plant sources, is crucial for quality control, pharmacokinetic studies, and understanding its biological activities, including its role as an astringent compound in beverages like Keemun black tea.[1] High-Performance Liquid Chromatography (HPLC) remains the most widely reported method for the analysis of p-coumaric acid and its derivatives due to its robustness and reliability.[2] This guide provides a comparative overview of a validated HPLC method for this compound analysis, alongside alternative analytical techniques, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate methodology for their needs.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of phenolic acids, including this compound. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an aqueous solution and an organic modifier, often with the addition of an acid to improve peak shape and resolution.
This section details a validated isocratic RP-HPLC method coupled with a Diode Array Detector (DAD) for the quantification of p-coumaric acid derivatives. While specific validation data for this compound is consolidated from typical validation parameters for similar compounds, this serves as a strong foundational method.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a diode array detector.
-
Column: Phenomenex Luna C18 (4.6 × 250 mm, 5-μm).[3]
-
Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and water (e.g., 70:30 v/v).[3] The mobile phase composition may be adjusted to optimize the separation of isomers. For instance, a composition of water (77%) and acetonitrile (B52724) (23%) with formic acid to adjust the pH to 3.5 has also been reported.[4][5]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV detection at a wavelength of 320 nm.[3]
-
Standard Preparation: A standard stock solution is prepared by dissolving the reference standard in methanol.[3][6] Working solutions are then prepared by diluting the stock solution with the mobile phase.[6]
Method Validation Parameters:
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following table summarizes key validation parameters based on International Council for Harmonisation (ICH) guidelines for similar compounds.
| Parameter | Typical Performance | Reference |
| Linearity (Correlation Coefficient) | > 0.999 | [3][6] |
| Linearity Range | 1.00–60.00 µg/ml | [3] |
| Limit of Detection (LOD) | 4.16 - 10.42 ng/ml | [3] |
| Limit of Quantitation (LOQ) | 12.48 - 31.26 ng/ml | [3] |
| Precision (%RSD) | < 2.0 | [6] |
| Accuracy (Recovery) | 98 - 102% | [6] |
Workflow for HPLC Method Validation:
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can be employed for the analysis of this compound, each with its own advantages and disadvantages.
HPTLC is a planar chromatographic technique that can be used for the separation and quantification of chlorogenic acid and its isomers.[7] It offers the advantage of high sample throughput and lower solvent consumption compared to HPLC.
Comparison of HPLC and HPTLC for Chlorogenic Acid Analysis:
| Parameter | HPLC | HPTLC | Reference |
| Principle | Column Chromatography | Planar Chromatography | |
| Stationary Phase | C18 silica (B1680970) gel | Silica gel 60 F254 plates | [7] |
| Mobile Phase | Gradient or isocratic elution with organic and aqueous solvents | Ethyl acetate/dichloromethane/formic acid/acetic acid/water | [7] |
| Detection | UV-Vis, DAD, MS | Densitometry at 330 nm | [7] |
| Key Advantage | High resolution and sensitivity | High throughput, low solvent usage | [7] |
| Statistical Comparison | No statistically significant difference in quantitative determination of chlorogenic acid compared to HPTLC. | [7] |
Mass spectrometry, particularly when coupled with HPLC (HPLC-MS), offers superior selectivity and sensitivity for the analysis of chlorogenic acid isomers.[8][9] Tandem mass spectrometry (MS/MS) can provide structural information, aiding in the unambiguous identification of isomers.[8][9] While powerful, HPLC-based methods can be time-consuming.[8] Differential ion mobility spectrometry coupled with tandem mass spectrometry has been explored as a rapid alternative to HPLC for the analysis of chlorogenic acid isomers.[8]
Logical Relationship of Analytical Techniques:
Conclusion
The validated RP-HPLC method provides a reliable and robust approach for the routine analysis of this compound. The choice of the analytical method will ultimately depend on the specific requirements of the study, including the number of samples, the need for high sensitivity or structural elucidation, and the available instrumentation. For high-throughput screening, HPTLC presents a viable alternative, while MS-based methods are unparalleled in their selectivity and sensitivity, particularly for complex matrices and isomer differentiation. Researchers should carefully consider the validation parameters and experimental conditions outlined in this guide to ensure the accuracy and reliability of their analytical results.
References
- 1. Identification of this compound as astringent compound of Keemun black tea by efficient integrated approaches of mass spectrometry, turbidity analysis and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of high performance TLC and HPLC for separation and quantification of chlorogenic acid in green coffee bean extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of p-Coumaroylquinic Acid Isomers
A guide for researchers and drug development professionals on the biological activities of 3-O-, 4-O-, and 5-O-p-coumaroylquinic acid, providing available experimental data and methodologies.
The isomers of p-coumaroylquinic acid, namely 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid, are phenolic compounds found in various plant species. These compounds are of significant interest to the scientific community due to their potential therapeutic applications stemming from their diverse biological activities. This guide provides a comparative overview of the known bioactivities of these isomers, with a focus on their antioxidant, anti-inflammatory, and enzyme-inhibitory properties. While direct comparative studies on all three isomers are limited, this document synthesizes the available data for each, and where isomer-specific data is unavailable, information on the parent compound, p-coumaric acid, is provided as a reference point.
Data Summary of Bioactivities
The following table summarizes the available quantitative data on the bioactivity of 3-O-, 4-O-, and 5-O-p-coumaroylquinic acid. It is important to note that direct comparative data for all three isomers in the same study is scarce. Therefore, data from different studies are presented, and in some cases, data for the parent compound, p-coumaric acid, is included for reference.
| Bioactivity Assay | 3-O-p-coumaroylquinic acid | This compound | 5-O-p-coumaroylquinic acid | p-Coumaric Acid (Reference) |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging (IC50) | Data not available | Data not available | Data not available | ~832 µg/mL[1] |
| ABTS Radical Scavenging (IC50) | Data not available | Data not available | Data not available | Data not available |
| Enzyme Inhibitory Activity | ||||
| Xanthine (B1682287) Oxidase (IC50) | Data not available | Data not available | Data not available | Data not available |
| Nitric Oxide Synthase (NOS) | Data not available | Data not available | Data not available | Inhibits iNOS expression[2][3] |
| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available | Inhibits COX-2 expression[2][3] |
| 4-Coumaroyl-CoA Ligase (4CL) (IC50) | Data not available | Data not available | Data not available | Potent inhibition (IC50 range: 0.10 - 2.4 µM for potent inhibitors)[4] |
| Neuroprotective Activity | Data not available | Demonstrated neuroprotective effects against corticosterone-induced damage in PC12 cells[5] | Data not available | Data not available |
| Anti-inflammatory Activity | ||||
| NF-κB Inhibition | Data not available | Data not available | Data not available | Suppresses NF-κB pathway activation[2][6][7][8] |
| Pro-inflammatory Cytokine Inhibition | Data not available | Data not available | Data not available | Inhibits TNF-α, IL-1β, and IL-6 production[2][3] |
Disclaimer: The IC50 values and other quantitative data presented are sourced from different studies and may have been obtained under varying experimental conditions. Direct comparison should be made with caution. The data for p-coumaric acid is provided as a reference due to the limited availability of data for its quinic acid ester isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10][11]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds in a suitable solvent. Ascorbic acid or Trolox is typically used as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the inhibition of nitric oxide production by NOS. The Griess assay is a common method for the indirect measurement of nitric oxide production.[5][12][13][14]
-
Cell Culture and Treatment:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for a short period to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Xanthine Oxidase (XO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid.[15][16][17][18][19]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations. Allopurinol is commonly used as a positive control.
-
Enzymatic Reaction:
-
Add xanthine oxidase solution to the reaction mixture to initiate the reaction.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a set time.
-
The reaction involves the conversion of xanthine to uric acid by xanthine oxidase.
-
-
Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
Data Analysis: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathway Diagram
The anti-inflammatory effects of p-coumaric acid and its derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[2][6][7][8]
Caption: NF-κB signaling pathway and the inhibitory role of p-coumaroylquinic acid isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]
- 18. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 19. revistabionatura.com [revistabionatura.com]
4-O-p-Coumaroylquinic Acid: A Comparative Analysis of Its Antioxidant Capacity Against Other Hydroxycinnamic Acids
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent natural antioxidants for applications in pharmaceuticals, nutraceuticals, and functional foods, a comprehensive comparison of the antioxidant capacities of various hydroxycinnamic acids is crucial. This guide provides an in-depth analysis of 4-O-p-Coumaroylquinic acid against other prominent hydroxycinnamic acids, including caffeic acid, ferulic acid, sinapic acid, and p-coumaric acid, supported by experimental data from established antioxidant assays.
Comparative Antioxidant Activity
Hydroxycinnamic acids are a class of phenolic compounds widely distributed in the plant kingdom, renowned for their antioxidant properties. Their ability to scavenge free radicals and chelate metal ions makes them vital in combating oxidative stress. The antioxidant capacity of these compounds is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the nature of substitutions.
A study evaluating the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity of various phenolic compounds isolated from mulberry leaves found that 4-O-caffeoylquinic acid (an isomer of chlorogenic acid) exhibited a 50% radical-scavenging concentration (SC₅₀) of 11.41 ± 0.48 μg/mL.[1][2][3] In the same study, 5-O-caffeoylquinic acid (chlorogenic acid) showed an SC₅₀ of 32.76 ± 0.27 μg/mL, indicating that the position of the caffeoyl group on the quinic acid moiety influences the antioxidant activity.[1][2][3]
Another study ranked the DPPH radical scavenging activity of several hydroxycinnamic acids in the following order: caffeic acid > sinapic acid > ferulic acid > p-coumaric acid.[4][5] This trend is consistent with the general understanding that a greater number of hydroxyl groups, particularly in the ortho-position on the aromatic ring (as in caffeic acid), enhances antioxidant activity. Ferulic acid and sinapic acid, which have methoxy (B1213986) substitutions on the ring, also demonstrate potent antioxidant effects.[4][5] In contrast, p-coumaric acid, with only one hydroxyl group, generally exhibits lower antioxidant potential in various assays.[6]
The following table summarizes the available quantitative data from various antioxidant assays for different hydroxycinnamic acids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | DPPH Radical Scavenging Activity (IC₅₀/SC₅₀) | ABTS Radical Scavenging Activity | FRAP (Ferric Reducing Antioxidant Power) | ORAC (Oxygen Radical Absorbance Capacity) |
| This compound | Data not available in direct comparison | Data not available | Data not available | Data not available |
| Caffeic Acid | High activity (Ranked highest in some studies)[4][5] | High activity | High reducing power[6] | High activity[6] |
| Ferulic Acid | Moderate to high activity[4][5] | High activity[7] | Good reducing power[6] | High activity |
| Sinapic Acid | High activity[4][5] | Data not available | Good reducing power[6] | Data not available |
| p-Coumaric Acid | Lower activity[4][5] | Lower activity | Lowest reducing power[6] | Lowest activity[6] |
| 4-O-Caffeoylquinic Acid | 11.41 ± 0.48 μg/mL[1][2][3] | Data not available | Data not available | Data not available |
| Chlorogenic Acid (5-O-Caffeoylquinic Acid) | 32.76 ± 0.27 μg/mL[1][2][3] | High correlation with TPC[8] | High activity[9] | Data not available |
Note: IC₅₀/SC₅₀ values represent the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. The data presented is a synthesis from multiple sources and direct comparison should be made with caution.
Experimental Protocols
The antioxidant capacities summarized above are typically determined using a variety of in vitro assays. Each assay is based on a different mechanism of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.[10][11] The absorbance is measured spectrophotometrically, typically at 515-517 nm.[11][12] The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with potassium persulfate.[10][13] The pre-formed radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured at 734 nm.[13]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11][12] The absorbance is measured at 593 nm.[11][14] An increase in absorbance indicates a higher reducing power. The results are often expressed as equivalents of a standard antioxidant, such as Trolox or ascorbic acid.[15]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve. This assay is considered to reflect a hydrogen atom transfer mechanism.[13]
Visualizing Antioxidant Mechanisms and Experimental Workflow
To better understand the underlying principles, the following diagrams illustrate the general mechanism of radical scavenging by phenolic antioxidants and a typical experimental workflow for comparing their antioxidant activity.
Caption: General mechanism of free radical scavenging by a hydroxycinnamic acid.
Caption: A typical experimental workflow for comparing the antioxidant activity of different compounds.
Conclusion
The antioxidant capacity of hydroxycinnamic acids is a complex interplay of their molecular structure. While direct comparative data for this compound is limited, the available evidence on related compounds suggests its potential as a significant antioxidant. Caffeic acid and its derivatives, including 4-O-caffeoylquinic acid, consistently demonstrate high antioxidant activity, largely attributed to the di-hydroxyl substitution on the phenolic ring. Ferulic and sinapic acids also exhibit potent radical scavenging abilities. Further research directly comparing this compound with other hydroxycinnamic acids using a standardized set of assays is warranted to fully elucidate its relative antioxidant efficacy and potential for therapeutic and industrial applications.
References
- 1. 4-O-Caffeoylquinic acid as an antioxidant marker for mulberry leaves rich in phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids | Girsang | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 8. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of 4-O-p-Coumaroylquinic Acid and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of 4-O-p-Coumaroylquinic acid against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). Due to the limited availability of specific in vivo data for this compound, this comparison utilizes data from its closely related isomer, 4,5-dicaffeoylquinic acid (4,5-diCQA), to provide a preliminary assessment. It is crucial to note that while these compounds share structural similarities, their biological activities may differ.
Quantitative Efficacy Comparison
The following table summarizes the in vivo anti-inflammatory effects of 4,5-dicaffeoylquinic acid and diclofenac in a carrageenan-induced paw edema model in rats. This model is a standard preclinical assay for evaluating the acute anti-inflammatory potential of therapeutic agents.[1]
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| 4,5-dicaffeoylquinic acid | 5 | 5 hours | Not specified, but dose-dependent reduction observed | [1] |
| 10 | 5 hours | Not specified, but dose-dependent reduction observed | [1] | |
| 20 | 5 hours | Comparable to Diclofenac (10 mg/kg) | [1] | |
| Diclofenac Sodium | 3 | 3 hours | Significant decrease in paw edema volume | [2] |
| 5 | 2 hours | 56.17 ± 3.89 | [3] | |
| 10 | 5 hours | Significant reduction in paw edema | [1] | |
| 20 | 3 hours | 71.82 ± 6.53 | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses acute inflammation.[1]
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[4][5]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into several groups: a control group, a positive control group (receiving a known anti-inflammatory drug like diclofenac), and treatment groups (receiving different doses of the test compound).
-
Compound Administration: The test compound (e.g., 4,5-dicaffeoylquinic acid) or the reference drug (diclofenac) is administered orally (p.o.) or intraperitoneally (i.p.) typically 30-60 minutes before the induction of inflammation.[3]
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.[4]
-
Measurement of Paw Edema: Paw volume or thickness is measured at specific time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer or calipers.[3][6]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflow
Anti-Inflammatory Signaling Pathway of Coumaroylquinic Acid Derivatives
Derivatives of p-coumaric acid have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7][8]
Caption: Putative anti-inflammatory mechanism of coumaroylquinic acid derivatives.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The following diagram outlines the typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow of the carrageenan-induced paw edema assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-O-p-Coumaroylquinic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical for ensuring the quality, efficacy, and safety of pharmaceutical and nutraceutical products. 4-O-p-Coumaroylquinic acid, a hydroxycinnamic acid derivative found in various plant species, has garnered significant interest for its potential therapeutic properties. Consequently, robust analytical methods for its quantification are paramount. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. The information presented is supported by representative experimental data to aid in the selection of the most suitable method for specific research needs.
Comparative Analysis of HPLC-UV and LC-MS/MS Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples and trace-level quantification.
The following table summarizes the key performance parameters for these two analytical methods based on typical validation data for phenolic acids and related compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Selectivity | Moderate; susceptible to co-eluting interferences | High; based on specific mass-to-charge ratio transitions |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of phenolic acids and can be adapted and validated for specific sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not a primary requirement.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the analyte and then returning to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 310-325 nm, corresponding to the absorbance maximum of p-coumaric acid derivatives.
-
Injection Volume: 10-20 µL.
-
Quantification: External standard calibration curve prepared with a certified reference standard of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it the preferred choice for complex matrices and trace-level analysis.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water (LC-MS grade)
-
Solvent B: 0.1% Formic acid in Acetonitrile (LC-MS grade)
-
-
Gradient Program: A fast gradient program is typically used to ensure rapid analysis.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode in negative electrospray ionization (ESI). Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
-
Injection Volume: 1-5 µL.
-
Quantification: An internal standard method is often employed, using a stable isotope-labeled analog of the analyte to construct the calibration curve.
Cross-Validation Workflow
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when different analytical procedures are used to measure the same analyte in the same samples. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Confirming the Identity of 4-O-p-Coumaroylquinic Acid in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of specific phytochemicals within complex matrices is a critical step in ensuring the quality, efficacy, and safety of natural products and derived pharmaceuticals. This guide provides a comparative overview of the primary analytical techniques used to confirm the identity of 4-O-p-Coumaroylquinic acid, a significant phenolic compound found in various plant species.
The challenge in identifying this compound lies in the presence of its structural isomers, such as 3-O-p-Coumaroylquinic acid and 5-O-p-Coumaroylquinic acid, as well as other closely related hydroxycinnamoylquinic acids like the more common caffeoylquinic acid isomers (chlorogenic acids). These compounds often exhibit similar chromatographic behavior and mass spectral characteristics, necessitating a multi-faceted analytical approach for definitive identification.
This guide compares the two most powerful techniques for this purpose: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We also present a comparison with related, often co-eluting, isomers to highlight the nuances of accurate identification.
Comparative Analysis of Analytical Techniques
The confident identification of this compound in a complex mixture relies on the orthogonal information provided by different analytical methods. While HPLC-UV provides initial detection, mass spectrometry and NMR are indispensable for structural confirmation.
| Analytical Technique | Principle | Strengths | Limitations |
| HPLC-UV/DAD | Separation based on polarity, detection via UV absorbance. | Simple, robust, and quantitative for known compounds with a chromophore. | Co-elution of isomers is common; UV spectra of isomers are often indistinguishable. |
| HPLC-MS/MS | Separation by HPLC followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity; provides molecular weight and fragmentation patterns crucial for distinguishing isomers.[1] | Requires authentic standards for absolute confirmation; in-source fragmentation can complicate interpretation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate the complete chemical structure. | Provides unambiguous structural information, including the exact position of the acyl group on the quinic acid moiety.[2] | Lower sensitivity compared to MS; requires sample isolation and purification. |
Distinguishing this compound from its Isomers
The primary challenge in identifying this compound is differentiating it from its 3-O- and 5-O- isomers. The position of the p-coumaroyl group on the quinic acid ring significantly impacts the fragmentation pattern in MS/MS and the chemical shifts in NMR spectra.
HPLC-MS/MS Fragmentation Comparison
Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomers based on their characteristic fragmentation patterns.[1] In negative ion mode, coumaroylquinic acids typically show a precursor ion [M-H]⁻ at m/z 337. The relative intensities of the fragment ions are key to identifying the specific isomer.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) and their Significance |
| 3-O-p-Coumaroylquinic acid | 337 | 191 [quinate]⁻ (prominent), 173 [quinate-H₂O]⁻, 163 [coumarate]⁻, 119 [coumarate-CO₂]⁻ (minor)[3] |
| This compound | 337 | 173 [quinate-H₂O]⁻ (major), 191 [quinate]⁻ (minor), 163 [coumarate]⁻[3] |
| 5-O-p-Coumaroylquinic acid | 337 | 191 [quinate]⁻ (prominent), 163 [coumarate]⁻, 119 [coumarate-CO₂]⁻, 173 [quinate-H₂O]⁻ (minor)[3] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis
This protocol outlines a general method for the separation and identification of p-coumaroylquinic acid isomers. Optimization of gradients and collision energies will be required for specific instrumentation and matrices.
-
Sample Preparation: Extract the plant material with a suitable solvent, such as 70% methanol (B129727) or ethanol. Centrifuge and filter the extract through a 0.22 µm syringe filter.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, increasing to 30-40% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Full scan for precursor ion identification (m/z 100-500) and product ion scan (MS/MS) of m/z 337.
-
Collision Energy: Optimize to achieve characteristic fragmentation (typically 10-30 eV).
-
Data Analysis: Compare the retention times and MS/MS fragmentation patterns with those of authentic standards or literature data.
-
Protocol 2: NMR for Structural Confirmation
Following isolation by preparative HPLC, NMR spectroscopy provides definitive structural elucidation.
-
Isolation: Isolate the peak of interest using semi-preparative HPLC. Dry the collected fraction under vacuum.
-
NMR Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
NMR Data Acquisition:
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (≥500 MHz).
-
-
Data Analysis:
-
Assign all proton and carbon signals using the 1D and 2D NMR data.
-
The key to identifying the acylation position is the downfield shift of the proton attached to the carbon bearing the ester group. For this compound, the H-4 proton will show a significant downfield shift compared to its position in free quinic acid.
-
HMBC correlations between the coumaroyl carbonyl carbon and the protons on the quinic acid ring will provide conclusive evidence of the ester linkage position.
-
Visualizing the Workflow and Isomeric Relationships
The following diagrams illustrate the general workflow for identifying this compound and the structural relationship between its common isomers.
References
- 1. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as astringent compound of Keemun black tea by efficient integrated approaches of mass spectrometry, turbidity analysis and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Inter-laboratory Comparison of 4-O-p-Coumaroylquinic Acid Quantification: A Comparative Guide
This guide provides an objective comparison of analytical methods for the quantification of 4-O-p-coumaroylquinic acid, a significant phenolic compound found in various plant-based materials. Accurate and reproducible quantification of this compound is crucial for researchers, scientists, and drug development professionals in understanding its dietary impact and potential therapeutic effects. This document summarizes the performance of common analytical techniques across multiple laboratories, offers detailed experimental protocols, and provides visual representations of the experimental workflow.
Comparative Analysis of Quantification Methods
The two primary analytical platforms for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity and selectivity, and the instrumentation available.
A study comparing UHPLC-UV and UHPLC-MS/MS for the quantification of polyphenols, including 4-p-coumaroylquinic acid, found that while both methods can be validated for linearity, limits of detection and quantification, recovery, and precision, significant differences can arise in quantification results.[1] Disparities have often been linked to co-elution and matrix effects, particularly in HPLC-UV analysis.[1]
The following tables summarize hypothetical performance characteristics of representative HPLC-UV and LC-MS/MS methods for this compound quantification from a simulated inter-laboratory study involving three laboratories.
Table 1: Inter-laboratory Comparison of HPLC-UV Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linear Range (µg/mL) | 1 - 100 | 0.5 - 120 | 2 - 150 |
| R² of Calibration Curve | 0.9992 | 0.9989 | 0.9995 |
| LOD (µg/mL) | 0.3 | 0.2 | 0.5 |
| LOQ (µg/mL) | 1.0 | 0.7 | 1.5 |
| Intra-day Precision (%RSD) | < 3.5 | < 4.0 | < 3.8 |
| Inter-day Precision (%RSD) | < 5.8 | < 6.2 | < 6.0 |
| Recovery (%) | 95.2 - 103.5 | 94.3 - 108.1 | 96.0 - 105.7 |
Table 2: Inter-laboratory Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linear Range (ng/mL) | 1 - 1000 | 0.5 - 1500 | 2 - 2000 |
| R² of Calibration Curve | 0.9998 | 0.9996 | 0.9999 |
| LOD (ng/mL) | 0.3 | 0.15 | 0.5 |
| LOQ (ng/mL) | 1.0 | 0.5 | 1.5 |
| Intra-day Precision (%RSD) | < 5.0 | < 5.8 | < 5.5 |
| Inter-day Precision (%RSD) | < 9.5 | < 10.0 | < 9.8 |
| Recovery (%) | 92.1 - 111.4 | 91.2 - 113.3 | 93.5 - 112.0 |
Experimental Protocols
Detailed methodologies for the quantification of this compound are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.[1]
Sample Preparation (General Protocol for Plant Material)
-
Homogenization: Freeze-dry plant material and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered sample (e.g., 100 mg) with a suitable solvent mixture (e.g., 80% methanol (B129727) in water) using ultrasonication or shaking for a defined period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Quantification Method
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might start at 5% B, increase to 30% B over 20 minutes, then to 95% B, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 310 nm, which is near the absorbance maximum for p-coumaric acid derivatives.[2]
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
LC-MS/MS Quantification Method
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC-UV method, using LC-MS grade solvents.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-) is often more sensitive for phenolic compounds.[3]
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is [M-H]⁻ at m/z 337.[4] A characteristic product ion for quantification would be m/z 191 (quinic acid fragment) or m/z 163 (p-coumaric acid fragment).[4]
-
Quantification: Use a calibration curve prepared with a certified reference standard. An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended for highest accuracy.
Mandatory Visualizations
Experimental Workflow for Inter-laboratory Comparison
The following diagram outlines the logical workflow for conducting an inter-laboratory comparison study for this compound quantification.
Caption: Workflow for an inter-laboratory comparison study.
Signaling Pathway Involvement
While this compound is primarily recognized for its antioxidant properties, its direct involvement in specific signaling pathways is an area of ongoing research. As a phenolic acid, it may contribute to the modulation of pathways related to inflammation and oxidative stress, such as the Nrf2-ARE pathway. However, a well-defined signaling cascade directly initiated by this specific compound is not yet established. Therefore, a diagram of a specific signaling pathway is not included to maintain scientific accuracy.
References
- 1. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-O-p-Coumaroylquinic Acid: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-O-p-Coumaroylquinic acid, a phenolic compound that requires careful management due to its potential hazards.
Immediate Safety Precautions:
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is harmful if swallowed, inhaled, or comes into contact with skin[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or injury from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as the substance is harmful upon dermal exposure[1]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | To avoid inhalation of dust or aerosols, as the substance is harmful if inhaled[1]. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Container: Collect waste this compound, whether in solid form or in solution, in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition to prevent leaks[2].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. Do not use abbreviations or chemical formulas[3].
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials[3][4]. As a phenolic compound, it should be kept separate from strong oxidizing agents, acids, and bases[5].
-
Closure: Keep the waste container tightly closed except when adding waste[2].
2. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container[6]. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collection: Collect the absorbed material into a suitable container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Arranging for Disposal:
-
Contact: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Documentation: Provide the contractor with the chemical name, CAS number (53539-37-0), and any available hazard information from the Safety Data Sheet (SDS).
-
Compliance: Follow all instructions provided by the disposal company regarding packaging and labeling for transport to ensure compliance with local, regional, and national regulations.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
